Product packaging for [Met5]-Enkephalin, amide TFA(Cat. No.:)

[Met5]-Enkephalin, amide TFA

Cat. No.: B8085385
M. Wt: 686.7 g/mol
InChI Key: RZLKVUJHGWGFHT-SGIIKHNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[Met5]-Enkephalin, amide TFA is a useful research compound. Its molecular formula is C29H37F3N6O8S and its molecular weight is 686.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37F3N6O8S B8085385 [Met5]-Enkephalin, amide TFA

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O6S.C2HF3O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;3-2(4,5)1(6)7/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);(H,6,7)/t20-,21-,22-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLKVUJHGWGFHT-SGIIKHNDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37F3N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to [Met5]-Enkephalin, amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Met5]-Enkephalin, amide TFA is a synthetic, amidated pentapeptide and a potent agonist of the delta (δ) opioid receptor, with additional activity at the putative zeta (ζ) opioid receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro assays are provided to facilitate further research and drug development efforts.

Core Chemical and Physical Properties

This compound is the trifluoroacetate salt of the amidated form of Methionine-enkephalin. The amidation of the C-terminus enhances its stability and alters its receptor binding profile compared to the native peptide.

PropertyValueReference
Molecular Formula C29H37F3N6O8S[2][5]
Molecular Weight 686.7 g/mol [2][5]
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-NH2N/A
Appearance White to off-white solidN/A
Purity ≥98%N/A
Solubility Soluble in water[6]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][6][7] The binding of this compound to the δ-opioid receptor initiates a signaling cascade through the inhibitory G-protein, Gi/o.[7][8]

This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the observed physiological effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Met5_Enk [Met5]-Enkephalin, amide TFA DOR δ-Opioid Receptor (DOR) Met5_Enk->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Figure 1: Simplified signaling pathway of this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various functional and binding assays.

AssayReceptorSpeciesValueUnitReference
Inhibition of Nerve-Evoked Contractions (IC50)δ-OpioidCat2.2nM[1]
Radioligand Binding Affinity (Ki)µ-OpioidMonkey>1000nM[9]
Radioligand Binding Affinity (Ki)δ-OpioidMonkey1.4nM[9]
Radioligand Binding Affinity (Ki)κ-OpioidMonkey>1000nM[9]

Note: Ki values are for the closely related peptide DPDPE, a highly selective δ-opioid agonist, and are indicative of the expected selectivity profile for [Met5]-Enkephalin, amide.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Inhibition of Nerve-Evoked Contractions in Cat Distal Colon

This protocol describes the methodology to assess the inhibitory effect of this compound on neurotransmission in the enteric nervous system.[10][11][12]

Experimental Workflow:

Figure 2: Workflow for the nerve-evoked contraction assay.

Methodology:

  • Tissue Preparation: Humanely euthanize an adult cat and dissect the distal colon with the pelvic nerves attached.

  • Organ Bath Setup: Mount a longitudinal muscle strip of the colon (approximately 2 cm in length) in a 10 mL organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1), maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Electrical Stimulation: Transmural electrical field stimulation is delivered via two platinum electrodes placed parallel to the tissue. Use square-wave pulses of 0.5 ms duration at a frequency of 5 Hz for 10 seconds every 2 minutes.

  • Drug Application: After a stabilization period of at least 60 minutes with regular stimulation, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Express the inhibition of the contractile response as a percentage of the pre-drug control. Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Glial Cell Proliferation Assay

This protocol details a method to evaluate the effect of this compound on the proliferation of glial cells using a BrdU incorporation assay.[13]

Methodology:

  • Cell Culture: Plate primary mixed glial cells or a glial cell line (e.g., C6 glioma cells) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0.1 nM, 10 nM, 1 µM).[1] Incubate for 48 hours.

  • BrdU Labeling: Add 10 µM BrdU to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, and then denature the DNA with 2 M HCl to expose the incorporated BrdU.

  • Immunostaining: Incubate with an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the statistical significance of any observed reduction in cell proliferation.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for opioid receptors.[14][15][16]

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-DOR cells).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPDPE for δ-opioid receptors), and a range of concentrations of the unlabeled competitor, this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cAMP Functional Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing δ-opioid receptors.[18][19][20][21][22]

Methodology:

  • Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., HEK293-DOR) in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Add various concentrations of this compound to the cells, followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the δ-opioid receptor. Its potency and selectivity make it a suitable candidate for studies on pain modulation, gastrointestinal motility, and neuroregulation.[6][8] The experimental protocols provided in this guide offer a robust framework for the characterization of this and other opioid peptides, facilitating the discovery and development of novel therapeutics. For research use only. Not for human or veterinary use.[3][23]

References

An In-Depth Technical Guide to [Met5]-Enkephalin, amide TFA: Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Met5]-Enkephalin, amide TFA is a synthetic, amidated pentapeptide analog of the endogenous opioid peptide [Met5]-Enkephalin. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and biological functions. The document summarizes available quantitative data on its potency and efficacy, details relevant experimental protocols, and visualizes key signaling pathways and workflows. This guide is intended to serve as a core resource for researchers and professionals involved in opioid pharmacology and drug development.

Chemical Structure and Properties

This compound is a pentapeptide with the amino acid sequence Tyrosyl-Glycyl-Glycyl-Phenylalanyl-Methioninamide, presented as a trifluoroacetate (TFA) salt. The C-terminal amidation distinguishes it from the endogenous [Met5]-Enkephalin, a modification known to alter the peptide's stability and pharmacokinetic profile.

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-NH2
Molecular Formula C29H37F3N6O8S
Molecular Weight 686.70 g/mol
Appearance White to off-white solid

Mechanism of Action and Biological Function

This compound functions primarily as an agonist at opioid receptors, with a notable preference for the delta (δ) opioid receptor.[1][2] It is also reported to be an agonist for putative zeta (ζ) opioid receptors.[1][2] Like other opioid peptides, its biological effects are mediated through the activation of G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate neuronal activity and various physiological processes.

Opioid Receptor Signaling

Activation of δ-opioid receptors by this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, G-protein activation can modulate ion channel activity, typically resulting in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, underpinning the analgesic and other central nervous system effects of the peptide.

G_protein_signaling Met5_Enk This compound DOR δ-Opioid Receptor (Gi/o-coupled) Met5_Enk->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Activity Downstream effects Ion_Channels->Neuronal_Activity

Opioid Receptor Signaling Pathway for this compound.
Physiological Functions

The primary physiological functions of this compound are centered on its opioid receptor agonism. These include:

  • Analgesia: By inhibiting the transmission of nociceptive signals in the central and peripheral nervous systems.

  • Neuromodulation: Influencing the release of various neurotransmitters.

  • Gastrointestinal Effects: Modulating gut motility.

  • Cell Growth Regulation: Evidence suggests a role in regulating glial cell proliferation.[1][2]

Quantitative Biological Data

While comprehensive quantitative data for the TFA salt of [Met5]-Enkephalin, amide is limited in publicly accessible literature, key findings from specific studies provide insight into its potency. It is important to note that many studies utilize the non-amidated form, [Met5]-Enkephalin, and direct extrapolation of binding affinities and potencies may not be accurate due to the influence of the C-terminal amide.

Assay TypeReceptor/SystemSpeciesPotency (IC50)Reference
Inhibition of nerve-evoked contractionsδ-Opioid ReceptorCat (distal colon)2.2 nMKennedy et al., 1987[1][2]
Glial Cell ProliferationNot specifiedMouse (cerebral cultures)Significant reduction at 0.1 nM, 10 nM, and 1 µMStiene-Martin et al., 1991[1][2]

Note: Further research is required to establish a complete profile of receptor binding affinities (Ki) and functional potencies (EC50) at µ, δ, and κ opioid receptors for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments cited in the literature for [Met5]-Enkephalin and related compounds.

In Vitro Inhibition of Pelvic Nerve-Evoked Contractions

This protocol is based on the methodology described by Kennedy et al. (1987) for assessing the inhibitory effects of opioids on smooth muscle contraction.

experimental_workflow_contraction cluster_preparation Tissue Preparation cluster_stimulation Experimental Procedure cluster_analysis Data Analysis Tissue_Harvest Harvest cat distal colon with pelvic nerves intact Muscle_Strips Prepare longitudinal muscle strips Tissue_Harvest->Muscle_Strips Organ_Bath Mount strips in organ bath (Krebs solution, 37°C, 95% O2/5% CO2) Muscle_Strips->Organ_Bath Equilibration Equilibrate tissue under resting tension Organ_Bath->Equilibration Nerve_Stimulation Electrical field stimulation of pelvic nerves Equilibration->Nerve_Stimulation Contraction_Measurement Record isometric contractions Nerve_Stimulation->Contraction_Measurement Drug_Addition Add cumulative concentrations of This compound Contraction_Measurement->Drug_Addition Washout Washout and recovery Contraction_Measurement->Washout Drug_Addition->Contraction_Measurement CR_Curve Construct concentration- response curves Washout->CR_Curve IC50_Calc Calculate IC50 values CR_Curve->IC50_Calc

Workflow for In Vitro Muscle Contraction Assay.

Methodology:

  • Tissue Preparation: Distal colons with attached pelvic nerves are excised from euthanized cats and placed in oxygenated Krebs solution. Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 and 5% CO2.

  • Experimental Setup: Tissues are equilibrated under a resting tension. Contractions are induced by electrical field stimulation of the pelvic nerves. Isometric contractions are recorded using a force transducer.

  • Drug Application: After obtaining stable control contractions, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The inhibitory effect of the peptide is measured as the percentage reduction in the amplitude of the nerve-evoked contractions. Concentration-response curves are plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect) is calculated.

Glial Cell Proliferation Assay

This protocol is based on the methodology described by Stiene-Martin et al. (1991) for assessing the effects of opioids on glial cell growth.

experimental_workflow_proliferation cluster_culture Cell Culture cluster_treatment Treatment and Incubation cluster_assessment Proliferation Assessment cluster_data_analysis Data Analysis Cell_Isolation Isolate primary mixed glial cells from mouse cerebra Cell_Plating Plate cells in culture medium Cell_Isolation->Cell_Plating Drug_Treatment Treat cultures with varying concentrations of This compound Cell_Plating->Drug_Treatment Incubation Incubate for specified time periods (e.g., 3, 6, 8 days) Drug_Treatment->Incubation Cell_Counting Cell counting (e.g., using a hemocytometer or automated cell counter) Incubation->Cell_Counting Thymidine_Assay [3H]Thymidine incorporation assay to measure DNA synthesis Incubation->Thymidine_Assay Immunostaining Immunostaining for cell-specific markers (e.g., GFAP for astrocytes) Incubation->Immunostaining Statistical_Analysis Statistical analysis to determine significant differences between treated and control groups Cell_Counting->Statistical_Analysis Thymidine_Assay->Statistical_Analysis Immunostaining->Statistical_Analysis

Workflow for Glial Cell Proliferation Assay.

Methodology:

  • Cell Culture: Primary mixed glial cultures are established from the cerebra of neonatal mice. Cells are dissociated and plated in a suitable culture medium.

  • Drug Treatment: After an initial period of stabilization, the cultures are treated with various concentrations of this compound (e.g., 0.1 nM, 10 nM, 1 µM). Control cultures receive vehicle alone.

  • Assessment of Proliferation: At different time points (e.g., 3, 6, and 8 days in vitro), cell proliferation is assessed using one or more of the following methods:

    • Direct Cell Counting: Total cell numbers are determined using a hemocytometer or an automated cell counter.

    • [3H]Thymidine Incorporation: To measure DNA synthesis, cells are pulsed with [3H]thymidine for a set period. The amount of incorporated radioactivity is then quantified using a scintillation counter.

    • Immunocytochemistry: Cells are fixed and stained with antibodies against cell-type-specific markers (e.g., Glial Fibrillary Acidic Protein for astrocytes) to identify and quantify specific cell populations.

  • Data Analysis: The results from the treated groups are compared to the control groups using appropriate statistical tests to determine the effect of the peptide on glial cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in the literature. However, based on the properties of the parent compound, [Met5]-Enkephalin, it is anticipated that the C-terminal amidation would confer increased resistance to enzymatic degradation by carboxypeptidases. The parent peptide, [Met5]-Enkephalin, is known to have low bioavailability and a very short half-life measured in minutes due to rapid metabolism by various peptidases.[3] The TFA salt form is used to improve the handling and solubility of the peptide and is not expected to significantly impact its in vivo pharmacokinetic properties. Further studies are required to determine the precise absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the delta-opioid receptor and the broader physiological roles of enkephalins. Its enhanced stability compared to the endogenous peptide makes it suitable for a range of in vitro and potentially in vivo studies. The available data highlight its potent activity in modulating neuronal function and cell growth. However, a more comprehensive characterization of its binding affinities across all opioid receptor subtypes and a detailed pharmacokinetic analysis are necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its structure and function to aid researchers and drug development professionals in their ongoing investigations.

References

The Discovery and History of Methionine-Enkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of methionine-enkephalin, one of the first endogenous opioid peptides identified. We will delve into the pioneering experimental work that led to its isolation and characterization, its biochemical properties, and the signaling pathways it modulates. This guide is intended to provide a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

The Dawn of Endogenous Opioids: The Discovery of Enkephalins

The mid-1970s marked a paradigm shift in our understanding of pain modulation and neurobiology. For decades, the potent analgesic effects of opiates like morphine were well-known, but the existence of specific receptors in the brain for these plant-derived compounds suggested the presence of an endogenous ligand. This logical hypothesis drove a scientific quest that culminated in a landmark discovery by John Hughes and Hans Kosterlitz at the University of Aberdeen in 1975.[1][2]

Their work, published in Nature, detailed the identification of two related pentapeptides from the brains of pigs with potent opiate agonist activity.[3] They named these molecules "enkephalins," meaning "in the head." The two peptides were sequenced as Tyr-Gly-Gly-Phe-Met (methionine-enkephalin) and Tyr-Gly-Gly-Phe-Leu (leucine-enkephalin).[3][4] This discovery not only unveiled the brain's own pain-control system but also opened up a new frontier in neuroscience and drug development.

Biochemical Characterization and Distribution

Methionine-enkephalin is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Methionine.[3][4] It is derived from a larger precursor protein called proenkephalin, which contains multiple copies of the Met-enkephalin sequence.[5]

Methionine-enkephalin is widely distributed throughout the central and peripheral nervous systems, with particularly high concentrations in regions associated with pain perception, emotion, and autonomic function.[5]

Quantitative Data: Receptor Binding Affinity and Tissue Distribution

The biological effects of methionine-enkephalin are mediated through its interaction with opioid receptors, primarily the δ (delta) and μ (mu) opioid receptors.[2][5] The following tables summarize key quantitative data regarding its binding affinity and distribution in various brain regions.

Receptor Binding Affinity of Methionine-Enkephalin
Parameter Value
δ-Opioid Receptor (Ki) 1.1 - 2.0 nM
μ-Opioid Receptor (Ki) 9.2 - 20 nM
δ-Opioid Receptor (IC50) 9.5 nM
μ-Opioid Receptor (IC50) 48.6 nM

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.[6][7]

Concentration of Methionine-Enkephalin in Rat Brain Regions
Brain Region Concentration (pmol/g wet weight)
Striatum 1300
Hypothalamus High
Hippocampus Elevated
Cortex Low
Cerebellum Low

Data compiled from multiple sources reporting on rat brain tissue.[4][8][9][10]

Experimental Protocols: The Path to Discovery

The isolation and characterization of methionine-enkephalin was a meticulous process involving several key experimental techniques.

Isolation and Purification of Enkephalins from Pig Brain

The original methodology employed by Hughes and Kosterlitz involved a multi-step purification process to isolate the enkephalins from other brain constituents.

  • Tissue Homogenization and Extraction: Pig brains were homogenized in an acidic solution to precipitate proteins and extract smaller peptides.

  • Adsorption Chromatography: The extract was then passed through an Amberlite XAD-2 resin column. The enkephalins adsorb to the resin and are later eluted with methanol, separating them from other components.[3][11]

  • Bioassay-Guided Fractionation: The fractions from the chromatography were tested for opioid activity using a bioassay, typically the mouse vas deferens or guinea pig ileum preparation.[4] These tissues are sensitive to opioids, and their contraction is inhibited in their presence. This allowed the researchers to track the opioid-like activity throughout the purification process.

Amino Acid Sequencing: The Dansyl-Edman Method

Once a purified extract with potent opioid activity was obtained, the next critical step was to determine the amino acid sequence of the active components. Hughes and Kosterlitz utilized the Dansyl-Edman method for this purpose.

  • N-terminal Amino Acid Identification (Dansylation): A small portion of the peptide sample was reacted with dansyl chloride, which labels the N-terminal amino acid. The peptide was then hydrolyzed, and the fluorescent dansylated amino acid was identified by chromatography.[12][13][14]

  • Edman Degradation: The remaining peptide was subjected to the Edman degradation, a process that sequentially cleaves the N-terminal amino acid.[12][13]

  • Iterative Sequencing: By repeatedly performing the Edman degradation and identifying the newly exposed N-terminal amino acid with dansyl chloride, the entire peptide sequence was determined.

Signaling Pathways of Methionine-Enkephalin

Methionine-enkephalin exerts its physiological effects by binding to and activating δ- and μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a cellular response, such as the inhibition of neurotransmitter release.

Experimental Workflow: From Pig Brain to Pentapeptide

The following diagram illustrates the logical workflow of the key experiments that led to the discovery and characterization of methionine-enkephalin.

experimental_workflow pig_brain Pig Brain Tissue homogenization Acid Homogenization & Extraction pig_brain->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Supernatant (Peptide Extract) centrifugation1->supernatant1 adsorption_chrom Amberlite XAD-2 Adsorption Chromatography supernatant1->adsorption_chrom elution Methanol Elution adsorption_chrom->elution fractions Eluted Fractions elution->fractions bioassay Bioassay (Mouse Vas Deferens/ Guinea Pig Ileum) fractions->bioassay active_fractions Fractions with Opioid Activity bioassay->active_fractions sequencing Amino Acid Sequencing (Dansyl-Edman Method) active_fractions->sequencing met_enkephalin Methionine-Enkephalin (Tyr-Gly-Gly-Phe-Met) sequencing->met_enkephalin leu_enkephalin Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu) sequencing->leu_enkephalin delta_opioid_signaling met_enk Methionine-Enkephalin delta_receptor δ-Opioid Receptor (GPCR) met_enk->delta_receptor Binds g_protein Gi/Go Protein delta_receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) camp->pka Reduces Activation cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to ion_channel->cellular_response Contributes to mu_opioid_signaling met_enk Methionine-Enkephalin mu_receptor μ-Opioid Receptor (GPCR) met_enk->mu_receptor Binds g_protein Gi/Go Protein mu_receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits mapk_pathway MAPK/ERK Pathway g_beta_gamma->mapk_pathway Activates ion_channel Ion Channels (e.g., GIRKs, Ca2+ channels) g_beta_gamma->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Analgesia, Reduced Neuronal Excitability camp->cellular_response Leads to mapk_pathway->cellular_response Contributes to ion_channel->cellular_response Contributes to

References

[Met5]-Enkephalin, amide TFA: An In-depth Technical Guide to its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin is an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met. Its amidated form, [Met5]-Enkephalin, amide, often supplied as a trifluoroacetate (TFA) salt, is a potent agonist at opioid receptors and has been a subject of extensive research due to its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the receptor binding profile of [Met5]-Enkephalin, amide, detailing its interactions with various opioid receptor subtypes and the associated signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the opioid system.

Receptor Binding Profile

[Met5]-Enkephalin, amide exhibits a distinct binding profile, primarily targeting the delta (δ) and mu (μ) opioid receptors. It is also recognized as the endogenous ligand for the zeta (ζ) opioid receptor, also known as the Opioid Growth Factor Receptor (OGFr).

Quantitative Binding Affinity
Receptor SubtypeLigandBinding Affinity (Ki)Functional Potency (IC50)Tissue/Cell Line
Delta (δ) [Met5]-Enkephalin, amideHigh Affinity (Specific Ki values not consistently reported)2.2 nMCat distal colon
Mu (μ) [Met5]-Enkephalin, amideModerate to High Affinity (Specific Ki values not consistently reported)Not widely reportedVarious
Kappa (κ) [Met5]-Enkephalin, amideLow Affinity (Specific Ki values not consistently reported)Not widely reportedVarious
Zeta (ζ) / OGFr [Met5]-EnkephalinEndogenous LigandNot applicableVarious normal and cancerous tissues

Note: The TFA salt form is not expected to significantly alter the binding affinity of the peptide.

Signaling Pathways

Upon binding to its cognate receptors, [Met5]-Enkephalin, amide initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, its primary mechanism involves the modulation of adenylyl cyclase activity and ion channel function through the activation of heterotrimeric G-proteins.

G-Protein Coupling

Binding of [Met5]-Enkephalin, amide to δ and μ opioid receptors typically leads to the activation of Gi/o proteins.[4] This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein subunits (α and βγ) can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

G_Protein_Coupling Met5_Enkephalin [Met5]-Enkephalin, amide Opioid_Receptor δ/μ Opioid Receptor Met5_Enkephalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Canonical G-protein signaling pathway for δ/μ opioid receptors.
EGFR Transactivation and Downstream Signaling

Interestingly, the signaling cascade initiated by [Met5]-Enkephalin can also involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][6][7] This process links opioid receptor activation to downstream pathways typically associated with growth factors, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. This transactivation is often mediated by the release of G-protein βγ subunits and the activation of Src kinase.

EGFR_Transactivation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Met5_Enkephalin [Met5]-Enkephalin, amide Opioid_Receptor Opioid Receptor Met5_Enkephalin->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Src Src Kinase G_Protein->Src βγ subunits EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Cardioprotection, Proliferation) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

EGFR transactivation and downstream PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

The characterization of the receptor binding profile of [Met5]-Enkephalin, amide involves several key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of [Met5]-Enkephalin, amide for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human or rodent μ, δ, or κ opioid receptor.

  • Radiolabeled ligands specific for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE or [³H]Naltrindole for δ, and [³H]U69,593 for κ).

  • [Met5]-Enkephalin, amide TFA of high purity.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a constant concentration of the radioligand and cell membranes with increasing concentrations of unlabeled [Met5]-Enkephalin, amide.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow start Start prepare Prepare Reagents: - Cell Membranes - Radioligand - Competitor start->prepare incubate Incubate (Membranes + Radioligand + Competitor) prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assays

[³⁵S]GTPγS binding assays are functional assays that measure the activation of G-proteins following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of [Met5]-Enkephalin, amide in activating G-proteins via opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

Procedure:

  • Pre-incubation: Pre-incubate cell membranes with [Met5]-Enkephalin, amide at various concentrations.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS and GDP.

  • Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins (e.g., 60 minutes at 30°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Conclusion

This compound is a potent endogenous opioid peptide with a primary affinity for delta and mu opioid receptors, and it is the cognate ligand for the zeta opioid receptor. Its binding initiates canonical G-protein signaling pathways and can also lead to the transactivation of the EGFR, thereby engaging downstream PI3K/Akt and MAPK/ERK signaling cascades. The detailed understanding of its receptor binding profile and subsequent signaling mechanisms, as outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting the opioid system for a range of applications, from pain management to growth regulation and cardioprotection.

References

The Endogenous Opioid [Met5]-Enkephalin: A Comprehensive Technical Guide on its Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous pentapeptide, is a key neuromodulator and neurotransmitter within the opioid system. Since its discovery, extensive research has elucidated its multifaceted role in a vast array of physiological and pathological processes. This technical guide provides an in-depth overview of the core biological functions of [Met5]-enkephalin, its synthesis, receptor interactions, signaling cascades, and its implications in therapeutic development. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal neuropeptide.

I. Synthesis, Distribution, and Metabolism

[Met5]-enkephalin is primarily synthesized from its precursor protein, proenkephalin.[1] The processing of proenkephalin yields multiple copies of [Met5]-enkephalin.[1] This endogenous opioid is widely distributed throughout the central and peripheral nervous systems, with high concentrations found in the striatum, cerebral cortex, hippocampus, thalamus, and the dorsal horn of the spinal cord.[1] It is also present in the adrenal medulla.[1]

The biological activity of [Met5]-enkephalin is tightly regulated by its rapid degradation by various enzymes known as enkephalinases. These include aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3). The short half-life of [Met5]-enkephalin, on the order of minutes, necessitates its local action close to its site of release.

II. Receptor Binding and Affinity

[Met5]-enkephalin exerts its physiological effects primarily by binding to and activating two of the three major opioid receptors: the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR).[1] It exhibits a higher affinity for the delta-opioid receptor.[2] The binding affinities of [Met5]-enkephalin to these receptors are crucial for its biological function and are quantified by the inhibition constant (Ki).

Receptor SubtypeLigandSpeciesKi (nM)Reference
Mu-Opioid Receptor (MOR)[Met5]-enkephalinMonkey1.23[3]
Delta-Opioid Receptor (DOR)[Met5]-enkephalinMonkey~500[3]
Mu-Opioid Receptor (μ1)R-methadone (agonist)N/A3.0[4]
Mu-Opioid Receptor (μ2)R-methadone (agonist)N/A6.9[4]

III. Endogenous Concentrations of [Met5]-Enkephalin

The concentration of [Met5]-enkephalin varies significantly across different tissues and fluids, reflecting its site-specific roles.

Tissue/FluidSpeciesConcentrationReference
Guinea Pig Brain - StriatumGuinea Pig1150 ± 120 pmol/g[5]
Guinea Pig Brain - HypothalamusGuinea Pig780 ± 90 pmol/g[5]
Guinea Pig Brain - Cerebral CortexGuinea Pig80 ± 10 pmol/g[5]
Rabbit Brain - StriatumRabbit950 ± 110 pmol/g[5]
Rabbit Brain - HypothalamusRabbit650 ± 80 pmol/g[5]
Human Cerebrospinal Fluid (Ventricular)Human33.6 ± 5.1 pmol/liter[6]
Human Cerebrospinal Fluid (Lumbar)Human48.3 ± 3.2 pmol/liter[6]
Human PlasmaHuman14 to 140 pg/ml[7]

IV. Signaling Pathways of [Met5]-Enkephalin

Upon binding to mu- and delta-opioid receptors, which are G-protein coupled receptors (GPCRs), [Met5]-enkephalin initiates a cascade of intracellular signaling events.[8][9][10] These receptors are coupled to inhibitory G-proteins (Gi/o).

A. Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the mu-opioid receptor by [Met5]-enkephalin leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

MOR_Signaling_Pathway Met_Enk [Met5]-Enkephalin MOR Mu-Opioid Receptor (MOR) Met_Enk->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpolarization K_efflux K⁺ Efflux GIRK->K_efflux Mediates K_efflux->Hyperpolarization

Mu-Opioid Receptor Signaling Pathway
B. Delta-Opioid Receptor (DOR) Signaling Pathway

Similar to MOR signaling, the activation of the delta-opioid receptor by [Met5]-enkephalin also involves the Gi/o protein. The subsequent signaling cascade mirrors that of the MOR pathway, leading to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of VGCCs. This convergence of signaling pathways underlies the shared inhibitory effects of [Met5]-enkephalin on neuronal activity.

DOR_Signaling_Pathway Met_Enk [Met5]-Enkephalin DOR Delta-Opioid Receptor (DOR) Met_Enk->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpolarization K_efflux K⁺ Efflux GIRK->K_efflux Mediates K_efflux->Hyperpolarization

Delta-Opioid Receptor Signaling Pathway

V. Physiological Roles of [Met5]-Enkephalin

The widespread distribution and potent neuromodulatory actions of [Met5]-enkephalin translate into a diverse range of physiological functions.

  • Pain Modulation: [Met5]-enkephalin plays a critical role in the endogenous analgesic system. By acting on opioid receptors in the brain and spinal cord, it inhibits the transmission of nociceptive signals, thereby reducing the perception of pain.[8]

  • Immune System Regulation: Opioid receptors are expressed on various immune cells, and [Met5]-enkephalin can modulate immune responses.[2][11] Its effects can be either pro- or anti-inflammatory depending on the context and concentration.

  • Neuroendocrine Function: [Met5]-enkephalin is involved in the regulation of hormone release from the pituitary gland and adrenal glands.

  • Gastrointestinal Motility: It influences gut motility and secretion, contributing to the regulation of digestive processes.[11]

  • Mood and Behavior: Through its actions in limbic areas of the brain, [Met5]-enkephalin is implicated in the regulation of mood, anxiety, and reward pathways.

VI. Role in Disease and Therapeutic Potential

Dysregulation of the enkephalinergic system has been implicated in various pathological conditions, highlighting its therapeutic potential.

  • Chronic Pain: Enhancing endogenous [Met5]-enkephalin signaling is a promising strategy for the development of novel analgesics with potentially fewer side effects than traditional opioids.

  • Cancer: [Met5]-enkephalin, also known as opioid growth factor (OGF), has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent.[11]

  • Inflammatory Diseases: Given its immunomodulatory properties, targeting the [Met5]-enkephalin system could be beneficial in the treatment of inflammatory disorders.

VII. Experimental Protocols for the Study of [Met5]-Enkephalin

Accurate quantification and analysis of [Met5]-enkephalin are essential for understanding its biological roles. The following sections outline the methodologies for two key experimental techniques.

A. Radioimmunoassay (RIA) for [Met5]-Enkephalin Quantification

Principle: Radioimmunoassay is a highly sensitive technique that utilizes the competition between a radiolabeled antigen ([Met5]-enkephalin) and an unlabeled antigen (from the sample) for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled antigen in the sample.

Detailed Methodology:

  • Antibody Production: Polyclonal or monoclonal antibodies specific to [Met5]-enkephalin are raised in animals (e.g., rabbits) by immunization with a [Met5]-enkephalin-carrier protein conjugate.[12]

  • Radiolabeling: [Met5]-enkephalin is radiolabeled, typically with Iodine-125 (¹²⁵I), to produce a tracer.

  • Standard Curve Generation: A series of standards with known concentrations of unlabeled [Met5]-enkephalin are prepared.

  • Assay Procedure:

    • A fixed amount of anti-[Met5]-enkephalin antibody and ¹²⁵I-[Met5]-enkephalin tracer are added to a set of tubes.

    • Known concentrations of unlabeled [Met5]-enkephalin standards or the unknown samples are added to respective tubes.

    • The mixture is incubated to allow for competitive binding. Incubation times can vary but are typically 12-24 hours at 4°C.

  • Separation of Bound and Free Antigen: The antibody-bound complex is separated from the free (unbound) radiolabeled antigen. This is often achieved by adding a second antibody (precipitating antibody) that binds to the primary antibody, followed by centrifugation.[13][14]

  • Measurement of Radioactivity: The radioactivity of the precipitated pellet (bound fraction) is measured using a gamma counter.

  • Data Analysis: A standard curve is plotted with the percentage of bound radioactivity against the concentration of the unlabeled standards. The concentration of [Met5]-enkephalin in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Antibody Anti-[Met5]-Enk Antibody Incubation Competitive Binding Incubation Antibody->Incubation Tracer ¹²⁵I-[Met5]-Enk (Tracer) Tracer->Incubation Standards Unlabeled [Met5]-Enk Standards Standards->Incubation Sample Unknown Sample Sample->Incubation Precipitation Addition of Second Antibody Incubation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Counting Gamma Counting of Pellet Centrifugation->Counting Analysis Standard Curve Analysis Counting->Analysis

Radioimmunoassay (RIA) Workflow
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for [Met5]-Enkephalin Quantification

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise identification and quantification of [Met5]-enkephalin in complex biological matrices.

Detailed Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are first subjected to protein precipitation to remove larger molecules.[15] This is typically done using organic solvents like acetonitrile or methanol. The supernatant is then collected and may be further purified using solid-phase extraction (SPE).

  • Liquid Chromatography (LC) Separation:

    • The extracted sample is injected into an LC system.

    • A reversed-phase C18 column is commonly used for the separation of peptides.[16]

    • A gradient elution is employed using two mobile phases, typically:

      • Mobile Phase A: Water with a small percentage of an ion-pairing agent like formic acid (e.g., 0.1%).[16]

      • Mobile Phase B: An organic solvent like acetonitrile with the same concentration of the ion-pairing agent.[16]

    • A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute [Met5]-enkephalin from the column.

  • Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • In MRM, a specific precursor ion (the molecular ion of [Met5]-enkephalin) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3).

  • Quantification:

    • An internal standard, often a stable isotope-labeled version of [Met5]-enkephalin, is added to the samples and standards at the beginning of the sample preparation process.

    • A calibration curve is generated by analyzing standards of known concentrations.

    • The concentration of [Met5]-enkephalin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample_Collection Biological Sample Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Protein_Precipitation->SPE Injection Injection SPE->Injection LC_Column Reversed-Phase C18 Column Injection->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Quantification Quantification vs. Internal Standard Detector->Quantification

LC-MS/MS Workflow for Quantification

VIII. Conclusion

[Met5]-enkephalin is a vital endogenous opioid peptide with a broad spectrum of biological activities. Its roles in pain modulation, immune regulation, and cell growth underscore its significance in both physiological homeostasis and disease. The continued exploration of its complex signaling pathways and the development of refined analytical techniques will undoubtedly pave the way for novel therapeutic strategies targeting the enkephalinergic system. This guide serves as a foundational resource for professionals dedicated to advancing our understanding and harnessing the therapeutic potential of this remarkable neuropeptide.

References

The Biosynthesis of [Met5]-Enkephalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

[Met5]-Enkephalin, an endogenous opioid pentapeptide, plays a crucial role in nociception, mood regulation, and autonomic control. Its biosynthesis is a complex, multi-step process involving the transcription and translation of the proenkephalin gene (PENK), followed by intricate post-translational processing of the resulting precursor protein, proenkephalin. This technical guide provides an in-depth exploration of the [Met5]-enkephalin biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It details the molecular machinery, enzymatic kinetics, and cellular compartments involved in the synthesis of this vital neuropeptide. Furthermore, this guide presents detailed experimental protocols for the quantification and characterization of [Met5]-enkephalin and its precursors, alongside visualizations of the key pathways and workflows to facilitate a comprehensive understanding.

Introduction

The discovery of endogenous opioid peptides, the enkephalins, in 1975 revolutionized our understanding of pain modulation and neurobiology. [Met5]-enkephalin (Tyr-Gly-Gly-Phe-Met) is a principal member of this family, exerting its physiological effects through interaction with opioid receptors in the central and peripheral nervous systems. The synthesis of [Met5]-enkephalin is a tightly regulated process that begins with the PENK gene and culminates in the active pentapeptide, which is stored in synaptic vesicles and released upon neuronal stimulation. A thorough understanding of this pathway is critical for the development of novel analgesics and therapeutics targeting a range of neurological and psychiatric disorders.

The Proenkephalin Precursor

The journey to active [Met5]-enkephalin begins with the transcription of the PENK gene and subsequent translation into the proenkephalin protein. In humans, this precursor is a 267-amino acid polypeptide that serves as a polyprotein, containing multiple copies of opioid peptides.[1]

Each molecule of human proenkephalin contains:

  • Four copies of the [Met5]-enkephalin sequence.

  • One copy of the [Leu5]-enkephalin sequence.

  • One copy of the heptapeptide [Met5]-enkephalin-Arg-Phe.

  • One copy of the octapeptide [Met5]-enkephalin-Arg-Gly-Leu.[2]

These opioid sequences are flanked by pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys), which serve as recognition sites for proteolytic processing enzymes.[1]

Enzymatic Processing of Proenkephalin

The conversion of the inactive proenkephalin precursor into biologically active [Met5]-enkephalin involves a series of enzymatic cleavages that occur primarily within the trans-Golgi network and secretory vesicles. This processing is a two-stage process involving endopeptidases followed by exopeptidases.

Endoproteolytic Cleavage by Prohormone Convertases

The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at the paired basic residues. This is carried out by members of the prohormone convertase (PC) family of serine proteases, primarily PC1 (also known as PC3) and PC2.[3]

  • Prohormone Convertase 1 (PC1/3): PC1 initiates the processing of proenkephalin, showing a preference for cleaving at Lys-Arg sites.[3]

  • Prohormone Convertase 2 (PC2): PC2 is also crucial for proenkephalin processing and can cleave at various paired basic residues. Studies have shown that PC2 is more efficient than PC1 in generating smaller, active opioid peptides from proenkephalin.[3][4] The specificity constant (kcat/Km) of recombinant mouse PC2 for some proenkephalin-related substrates ranges from 0.24 x 104 M-1s-1 to 9.4 x 104 M-1s-1.[4]

The differential expression and activity of these convertases in various tissues contribute to the tissue-specific processing of proenkephalin, leading to different profiles of resulting peptides.[5]

Exopeptidolytic Trimming by Carboxypeptidase E

Following endoproteolytic cleavage, the resulting peptide intermediates often have C-terminal basic residue extensions. These basic residues are removed by the exopeptidase Carboxypeptidase E (CPE), also known as enkephalin convertase.[6][7] CPE is a zinc metalloprotease that specifically cleaves C-terminal arginine and lysine residues. The activity of CPE is essential for the final maturation of [Met5]-enkephalin. In cultured bovine adrenomedullary chromaffin cells, treatment with reserpine, which increases [Met]enkephalin levels, was found to lower the Km of Co2+-stimulated CPE for its substrate [Met]enkephalin-Arg6 from 0.447 mM to 0.136 mM, suggesting a regulatory mechanism that enhances enzyme affinity during periods of increased demand.[8]

Cellular Localization and Regulation

The biosynthesis of [Met5]-enkephalin occurs within the regulated secretory pathway of neuroendocrine cells. Proenkephalin is synthesized on ribosomes, translocated into the endoplasmic reticulum, and then transported through the Golgi apparatus. The processing enzymes, PCs and CPE, are co-packaged with proenkephalin into immature secretory granules budding from the trans-Golgi network. The acidic environment of these granules is optimal for the activity of the processing enzymes.[9] The final processed peptides, including [Met5]-enkephalin, are stored in mature secretory vesicles until an appropriate stimulus triggers their release.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of [Met5]-enkephalin.

Table 1: Proenkephalin Processing Kinetics

ParameterValueCell/Tissue TypeReference
Proenkephalin processing half-life (t1/2)~1.1 hoursBovine adrenal medullary chromaffin cells[9]
Completion of proenkephalin processingWithin 2 hours of synthesisBovine adrenal medullary chromaffin cells[10]

Table 2: Carboxypeptidase E Kinetic Parameters

SubstrateKm (Control)Km (Reserpine-treated)ConditionsCell TypeReference
[Met]enkephalin-Arg60.447 mM0.136 mMCo2+-stimulatedBovine adrenomedullary chromaffin cells[8]

Table 3: Relative Abundance of Enkephalins

TissueRatio of Met-enkephalin to Leu-enkephalinSpeciesReference
Human Adrenal Medulla2.6Human[11]
Guinea-pig HypothalamusUp to 8:1Guinea-pig[12]
Guinea-pig Cerebral Cortex~1:1Guinea-pig[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of [Met5]-enkephalin biosynthesis.

Radioimmunoassay (RIA) for [Met5]-Enkephalin Quantification

This protocol is adapted from general RIA procedures and can be used to quantify [Met5]-enkephalin levels in tissue extracts or cell culture media.[13][14]

Materials:

  • Anti-[Met5]-enkephalin primary antibody

  • 125I-labeled [Met5]-enkephalin (tracer)

  • [Met5]-enkephalin standard

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Precipitating reagent (e.g., polyethylene glycol)

  • Gamma counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the [Met5]-enkephalin standard in assay buffer (e.g., ranging from 10 to 1280 pg/ml).

  • Sample Preparation: Extract peptides from tissue homogenates or collect cell culture media. Acidify the samples to prevent degradation.[13]

  • Assay Setup: In duplicate tubes, add 100 µl of either standard, sample, or assay buffer (for non-specific binding and total count tubes).

  • Antibody Incubation: Add 100 µl of the diluted primary antibody to all tubes except the total count and non-specific binding tubes. Vortex and incubate for 16-24 hours at 4°C.

  • Tracer Incubation: Add 100 µl of 125I-labeled [Met5]-enkephalin (working tracer solution, ~8,000-10,000 cpm/100µl) to all tubes. Vortex and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add 100 µl of secondary antibody and 100 µl of precipitating reagent to all tubes except the total count tubes. Vortex and incubate at room temperature for 90 minutes.

  • Centrifugation: Add 1 ml of RIA buffer to all tubes except the total count tubes. Centrifuge at 1,700 x g for 20 minutes.

  • Measurement: Aspirate the supernatant and count the radioactivity of the pellet in a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard. Determine the concentration of [Met5]-enkephalin in the unknown samples by interpolating from the standard curve.

Western Blotting for Proenkephalin Detection

This protocol provides a general framework for the detection of proenkephalin in cell lysates or tissue extracts.[15][16]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against proenkephalin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissues in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-proenkephalin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

High-Performance Liquid Chromatography (HPLC) for Enkephalin Separation

This protocol describes a general method for the separation and quantification of enkephalin peptides.[17][18][19]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide standards ([Met5]-enkephalin, [Leu5]-enkephalin, etc.)

  • Sample extracts

Procedure:

  • Sample Preparation: Extract peptides from biological samples and resuspend in a solvent compatible with the mobile phase (e.g., Mobile Phase A). Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Separate the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution of peptides by measuring the absorbance at 214 nm or 280 nm.

  • Quantification: Identify and quantify the enkephalin peaks by comparing their retention times and peak areas to those of the injected standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Biosynthesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_secretory_pathway Secretory Pathway cluster_processing Processing in Secretory Granules PENK_Gene PENK Gene Proenkephalin_mRNA Proenkephalin mRNA PENK_Gene->Proenkephalin_mRNA Transcription Ribosome Ribosome Proenkephalin_mRNA->Ribosome Translation ER Endoplasmic Reticulum Ribosome->ER Translocation Golgi Golgi Apparatus ER->Golgi Transport SGV Secretory Granule/Vesicle Golgi->SGV Packaging Proenkephalin Proenkephalin Intermediates Peptide Intermediates (+ Basic Residues) Proenkephalin->Intermediates PC1/3 & PC2 Met_Enkephalin [Met5]-Enkephalin Intermediates->Met_Enkephalin Carboxypeptidase E Release Release into Synapse Met_Enkephalin->Release Exocytosis

Caption: Biosynthesis pathway of [Met5]-Enkephalin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Tissue Tissue/Cell Sample Homogenization Homogenization/Lysis Tissue->Homogenization Extraction Peptide Extraction Homogenization->Extraction RIA Radioimmunoassay (RIA) for Quantification Extraction->RIA WB Western Blot for Proenkephalin Detection Extraction->WB HPLC HPLC for Peptide Separation Extraction->HPLC Quant_Data Quantitative Data (e.g., pg/ml) RIA->Quant_Data Qual_Data Qualitative Data (e.g., Protein Bands) WB->Qual_Data Sep_Data Separation Profile (Chromatogram) HPLC->Sep_Data

Caption: Experimental workflow for studying [Met5]-Enkephalin biosynthesis.

Conclusion

The biosynthesis of [Met5]-enkephalin is a sophisticated and highly regulated process that is fundamental to many physiological functions. This guide has provided a comprehensive overview of this pathway, from the genetic precursor to the final active peptide, supported by quantitative data and detailed experimental protocols. A deeper understanding of these molecular mechanisms will undoubtedly pave the way for the development of more effective and targeted therapies for a multitude of human diseases. The provided diagrams and protocols are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of neuropeptide biology.

References

Methodological & Application

[Met5]-Enkephalin, amide TFA: Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, also known as Methionine-enkephalin or opioid growth factor (OGF), is an endogenous opioid peptide that plays a crucial role in regulating cell proliferation.[1][2] The amidated form, [Met5]-Enkephalin, amide, is a synthetic analog that acts as an agonist for the δ (delta) and ζ (zeta) opioid receptors.[3][4] The ζ receptor is now more commonly referred to as the Opioid Growth Factor Receptor (OGFr).[5] This document provides detailed protocols for the in vitro use of [Met5]-Enkephalin, amide TFA in cell culture, focusing on its anti-proliferative effects. The trifluoroacetate (TFA) salt is a common counter-ion for synthetic peptides.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the OGF-OGFr signaling axis. Upon binding to the OGFr, which is located on the outer nuclear envelope, the OGF-OGFr complex is internalized and translocates to the nucleus.[2] This signaling cascade upregulates the expression of cyclin-dependent kinase inhibitors p16 (INK4a) and p21 (WAF1/CIP1).[1][6] These proteins inhibit the activity of cyclin-dependent kinases (CDKs), thereby preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase of the cell cycle. This results in a cell cycle arrest at the G1/S checkpoint, leading to an overall inhibition of cell proliferation.[1][5]

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C29H37F3N6O8S[3]
Molecular Weight 686.7 g/mol [3]
Solubility Water: 100 mg/mL (145.62 mM)[3]
Storage Store at -20°C for short-term (up to 1 month). Store at -80°C for long-term (up to 6 months).[3]

Note: To enhance solubility, it is recommended to warm the vial to 37°C and sonicate for a short period.[3] Prepare stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.[3]

In Vitro Biological Activity

ParameterValueCell/SystemReference
IC50 2.2 nMInhibition of pelvic nerve-evoked contractions in cat distal colon[3][4]
Effective Concentration 0.1 nM, 10 nM, 1 µMSignificant reduction in the total number of glial cells in culture[3][4]
Growth Inhibition Up to 40%Human umbilical vein endothelial cells (HUVECs) and human epidermal keratinocytes (NHEKs)[6]

Signaling Pathway

MET5_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Nuclear Envelope cluster_nucleus Nucleus Met5_Enk [Met5]-Enkephalin, amide OGFr OGF Receptor (OGFr) Met5_Enk->OGFr Binding OGF_OGFr_Complex OGF-OGFr Complex OGFr->OGF_OGFr_Complex Internalization & Translocation p16 p16 (INK4a) Upregulation OGF_OGFr_Complex->p16 p21 p21 (WAF1/CIP1) Upregulation OGF_OGFr_Complex->p21 CDK Cyclin/CDK Inhibition p16->CDK p21->CDK pRb pRb Hypophosphorylation CDK->pRb Inhibition of Phosphorylation E2F E2F Sequestration pRb->E2F G1_S G1/S Phase Arrest E2F->G1_S Inhibition of Transcription

Caption: OGF-OGFr Signaling Pathway.

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from established BrdU assay procedures and is suitable for measuring the anti-proliferative effects of this compound.[7][8]

Materials:

  • This compound

  • Cell line of interest (e.g., HUVECs, NHEKs, various cancer cell lines)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • BrdU labeling reagent (10 mM in PBS)

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium only). Incubate for 24-72 hours.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well (final concentration 100 µM). Incubate for 2-4 hours at 37°C.[8]

  • Fixation and Denaturation: Carefully remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[7]

  • Antibody Incubation: Remove the fixing/denaturing solution and wash the wells three times with PBS. Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.[7]

  • Substrate Addition: Wash the wells three times with PBS. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color development is sufficient.

  • Measurement: Add 100 µL of stop solution to each well. Measure the absorbance at 450 nm using a microplate reader.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard propidium iodide (PI) staining methods for flow cytometry to assess the effect of this compound on cell cycle distribution.[9][10][11]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[10]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[11] Wash the cell pellet twice with PBS. Resuspend the pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[10] Add 400 µL of PI staining solution and mix well.[10][11]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with [Met5]-Enkephalin, amide TFA Cell_Culture->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay Proliferation Cell Proliferation Assay (BrdU) Assay->Proliferation Option 1 Cell_Cycle Cell Cycle Analysis (PI Staining) Assay->Cell_Cycle Option 2 Data_Acquisition Data Acquisition Proliferation->Data_Acquisition Cell_Cycle->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Experimental Workflow.

References

Application Notes and Protocols for [Met5]-Enkephalin, amide TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin is an endogenous opioid pentapeptide that plays a significant role as a neuromodulator and neurotransmitter in the central and peripheral nervous systems.[1][2] The amidated form with a trifluoroacetic acid (TFA) salt, [Met5]-Enkephalin, amide TFA, is a stable analog commonly utilized in neuroscience research. It primarily acts as a potent agonist at the delta (δ)-opioid receptor and also exhibits activity at the putative zeta (ζ)-opioid receptor, also known as the opioid growth factor receptor (OGFR).[2][3][4][5] Its high selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors makes it a valuable tool for elucidating the physiological and pathological roles of the δ-opioid system.[2][6]

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, covering its pharmacological properties, relevant signaling pathways, and methodologies for in vitro and in vivo studies.

Pharmacological Data

This compound's interaction with opioid receptors can be quantified through various binding and functional assays. The following table summarizes key quantitative data for this peptide.

ParameterReceptorValueSpecies/SystemReference
IC50 δ-opioid2.2 nMCat distal colon[3][6]
Ki μ-opioid>1000 nMMonkey brain membranes[7]
Ki δ-opioid~1-10 nM (estimated)Various[2][6]
Ki κ-opioid>1000 nMMonkey brain membranes[7]

Note: Explicit Ki values for this compound at all receptor subtypes are not consistently reported in a single study. The provided values are based on available data and the known high selectivity for the δ-opioid receptor.

Signaling Pathways

Activation of δ-opioid receptors by this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the Gi/o family of G-proteins.

Canonical G-protein Dependent Signaling

Upon binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[8][9] It can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.

G_Protein_Signaling Met_Enk [Met5]-Enkephalin, amide TFA DOR δ-Opioid Receptor Met_Enk->DOR G_Protein Gi/o Protein DOR->G_Protein activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx↓ (Neurotransmitter Release↓) Ca_Channel->Ca_influx ATP ATP ATP->AC

Caption: Canonical G-protein signaling pathway of [Met5]-Enkephalin.

Non-Canonical Signaling Pathways

Recent evidence suggests that δ-opioid receptor activation can also trigger non-canonical signaling pathways, including the transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation.[10]

Non_Canonical_Signaling Met_Enk [Met5]-Enkephalin, amide TFA DOR δ-Opioid Receptor Met_Enk->DOR EGFR EGFR DOR->EGFR transactivates PI3K PI3K EGFR->PI3K activates MAPK_cascade MAPK/ERK Cascade EGFR->MAPK_cascade activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_cascade->Cell_Survival

Caption: Non-canonical EGFR transactivation pathway.

Experimental Protocols

Radioligand Receptor Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with radiolabeled ligand (e.g., [3H]DPDPE for δ) and varying concentrations of This compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E

Caption: Workflow for a competition radioligand binding assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radiolabeled ligand (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U69,593 for κ-receptors).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radiolabeled ligand at a concentration near its Kd.

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 50 µL of buffer instead of the competitor.

    • For non-specific binding, add 50 µL of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).

  • Incubation: Add 50 µL of the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing Gi-coupled δ-opioid receptors.[11]

Materials:

  • Cells stably expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Forskolin.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Analgesia Assessment: Tail-Flick Test

This protocol assesses the analgesic properties of this compound in rodents by measuring the latency to withdraw the tail from a noxious heat stimulus.[4][5][12][13][14]

Tail_Flick_Workflow A Acclimate mice to the testing environment and restrainers B Administer this compound (e.g., intrathecally or intracerebroventricularly) or vehicle control A->B C At predetermined time points, place the mouse's tail over a radiant heat source B->C D Measure the latency to flick the tail away from the heat C->D E Analyze the data to determine the analgesic effect D->E

Caption: Workflow for the in vivo tail-flick test.

Materials:

  • Male ICR mice or other suitable rodent strain.[15]

  • This compound dissolved in sterile saline.

  • Tail-flick analgesia meter.

  • Animal restrainers.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the restrainers for at least 30 minutes on several consecutive days before the experiment to minimize stress.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing the distal part of the tail on the radiant heat source. The instrument will automatically record the time taken for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound via the desired route (e.g., intrathecal injection for spinal effects).[15] A vehicle control group should be included.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound is a valuable pharmacological tool for investigating the δ-opioid system in neuroscience. Its high selectivity allows for the specific interrogation of δ-opioid receptor function in various physiological and pathological processes, including pain modulation, mood regulation, and neuroprotection. The protocols provided herein offer a starting point for researchers to explore the multifaceted roles of this endogenous opioid peptide and its synthetic analog in the nervous system. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of [Met5]-Enkephalin, Amide TFA in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of [Met5]-Enkephalin, amide TFA in mice, covering its applications in studying cell proliferation, analgesia, and its associated signaling pathways. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research settings.

Introduction to [Met5]-Enkephalin

[Met5]-Enkephalin is an endogenous opioid peptide that plays a crucial role in various physiological processes. It is a potent agonist for δ- and µ-opioid receptors and is also recognized as the Opioid Growth Factor (OGF) due to its inhibitory effects on cell growth. The trifluoroacetate (TFA) salt form is a common preparation for research use, offering stability and solubility.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies in mice, providing a comparative overview of dosages, administration routes, and observed effects.

Table 1: Effects of [Met5]-Enkephalin on Cell Proliferation in Mice

ParameterDosage and RouteMouse StrainKey FindingsReference
DNA Synthesis Inhibition (Epidermis)1 mg/kg, systemic injectionNot Specified42% decrease in DNA synthesis in the dorsum and 19% in the plantar surface of the hindfoot within 2 hours.
DNA Synthesis Inhibition (Wounded Skin)10 mg/kg, i.p.C57BL/6J37-46% suppression of radiolabelled thymidine incorporation in the basal cell layer 24 hours after wounding. Maximal depression (72%) when given 16 hours after tape stripping.[1][1]
Chronic Treatment Effects (Immune System)Not specified, chronic injectionsAthymic (nu/nu)After 28 days, subnormal Natural Killer (NK) cell activity related to splenic lymphocytes was observed. No significant effect on body weight, spleen index, or white blood cell counts.[2][2]

Table 2: Analgesic Effects of [Met5]-Enkephalin in Mice

Analgesia TestDosage and RouteMouse StrainKey FindingsReference
Tail-flick10 µg, intrathecal (i.t.)ICRAntinociception induced by cold water swimming was blocked by i.t. pretreatment with antiserum to [Met5]enkephalin.[3][3]
Hot Plate25 µg, intracerebroventricular (i.c.v.)Not SpecifiedSignificant prolongation of jump latency.[4][4]
Tail Pressure, Hot Plate, Acetic Acid Writhing170, 140, and 88 nmol/animal, respectivelyNot SpecifiedDemonstrated antinociceptive effects in all three acute pain models.[5][6][5][6]

Experimental Protocols

Preparation and Administration of this compound

This protocol outlines the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile syringes and needles (26-30 gauge)

Procedure:

  • Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute the peptide in sterile 0.9% saline to a stock concentration (e.g., 1 mg/mL). [Met5]-Enkephalin is soluble in water at 1 mg/ml.[6] To aid dissolution, the tube can be heated to 37°C and sonicated.[5]

  • Dilution: Based on the desired dosage and the average weight of the mice, calculate the final concentration needed. Dilute the stock solution with sterile 0.9% saline to the final working concentration.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.

  • Administration (Intraperitoneal Injection):

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[7]

    • Disinfect the injection site with 70% ethanol.[7]

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.[7][8]

    • Inject the calculated volume of the peptide solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Assessment of Cell Proliferation using BrdU Incorporation Assay

This protocol describes the measurement of DNA synthesis in vivo using Bromodeoxyuridine (BrdU) labeling.

Materials:

  • BrdU solution (e.g., 10 mg/mL in sterile PBS)

  • This compound solution (prepared as in 3.1)

  • Control vehicle (e.g., sterile 0.9% saline)

  • Tissue fixation and processing reagents (e.g., formalin, paraffin)

  • Anti-BrdU antibody and detection reagents (IHC kit)

  • Microscope

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

    • At a specified time point before tissue collection (e.g., 2 hours), inject BrdU intraperitoneally at a dosage of 50-100 mg/kg.[9]

  • Tissue Collection and Fixation:

    • At the end of the treatment period, euthanize the mice and collect the tissues of interest.

    • Fix the tissues in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Sectioning:

    • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on slides.

  • Immunohistochemistry for BrdU:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the BrdU epitope. This typically involves heat treatment in a citrate buffer.

    • Denature the DNA to expose the incorporated BrdU. This is often done using a mild acid wash (e.g., 2N HCl).[10]

    • Block non-specific antibody binding.

    • Incubate the sections with a primary anti-BrdU antibody.

    • Wash and incubate with a labeled secondary antibody.

    • Develop the signal using a suitable substrate (e.g., DAB) and counterstain with hematoxylin.

  • Data Analysis:

    • Under a microscope, count the number of BrdU-positive nuclei and the total number of nuclei in a defined area.

    • Calculate the labeling index as (BrdU-positive cells / total cells) x 100.

    • Compare the labeling index between the treated and control groups.

Assessment of Analgesia using the Hot Plate Test

This protocol measures the analgesic effect of [Met5]-Enkephalin by assessing the response of mice to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • This compound solution (prepared as in 3.1)

  • Control vehicle (e.g., sterile 0.9% saline)

  • Stopwatch

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[11][12]

  • Baseline Latency:

    • Gently place each mouse on the hot plate and start the stopwatch.

    • Observe the mouse for signs of pain, such as licking a hind paw or jumping.[11]

    • Stop the stopwatch as soon as a pain response is observed and record the latency time.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.[12]

  • Animal Treatment:

    • Administer this compound or vehicle control to the mice.

  • Post-Treatment Latency:

    • At various time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (% MPE) for each mouse at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the % MPE between the treated and control groups.

Signaling Pathways and Experimental Workflows

[Met5]-Enkephalin Signaling Pathways

[Met5]-Enkephalin exerts its effects through at least two distinct signaling pathways, depending on the physiological context.

Met5_Enkephalin_Signaling cluster_OGF Opioid Growth Factor (OGF) Pathway (Cell Growth Inhibition) cluster_Analgesia Analgesic Pathway Met_Enk [Met5]-Enkephalin (OGF) OGFr OGF Receptor (OGFr) (Nuclear Membrane) Met_Enk->OGFr Binds Clathrin Clathrin-mediated Endocytosis OGFr->Clathrin Internalization Nucleus Nucleus Clathrin->Nucleus Translocation DNA_Synth Inhibition of DNA Synthesis Nucleus->DNA_Synth Met_Enk2 [Met5]-Enkephalin Mu_Receptor Mu-Opioid Receptor (μOR) Met_Enk2->Mu_Receptor Binds Delta_Receptor Delta-Opioid Receptor (δOR) Met_Enk2->Delta_Receptor Binds GPCR G-Protein Coupled Receptor Signaling Mu_Receptor->GPCR Delta_Receptor->GPCR Analgesia Analgesia GPCR->Analgesia

Caption: Dual signaling pathways of [Met5]-Enkephalin.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for investigating the in vivo effects of this compound in mice.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Peptide_Prep Prepare [Met5]-Enkephalin Amide TFA Solution Administration Administer Peptide or Vehicle (i.p.) Peptide_Prep->Administration Animal_Acclim Animal Acclimation Baseline Baseline Measurement (e.g., Hot Plate Latency) Animal_Acclim->Baseline Baseline->Administration Post_Treat Post-Treatment Measurements Administration->Post_Treat Tissue_Coll Tissue Collection (for Proliferation Assay) Administration->Tissue_Coll Data_Analysis Data Analysis and Statistical Comparison Post_Treat->Data_Analysis Tissue_Coll->Data_Analysis

Caption: General experimental workflow.

Conclusion

These application notes provide a framework for conducting in vivo research with this compound in mice. The detailed protocols and summarized data serve as a valuable resource for designing experiments and interpreting results. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data in the study of this multifaceted opioid peptide.

References

Application Notes and Protocols for [Met5]-Enkephalin, amide TFA in Opioid Receptor Agonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[Met5]-Enkephalin, also known as methionine enkephalin, is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.[2][3] The amidated form, [Met5]-Enkephalin, amide, often supplied as a trifluoroacetate (TFA) salt, exhibits enhanced stability and is a valuable tool for studying opioid receptor function. This peptide is a potent agonist at the δ-opioid receptor and to a lesser extent, the μ-opioid receptor, with minimal to no activity at the κ-opioid receptor.[1][3] Beyond its role in pain modulation, [Met5]-Enkephalin is also recognized as the Opioid Growth Factor (OGF), which regulates cell proliferation and tissue growth by interacting with the OGF receptor (OGFr), also known as the ζ-opioid receptor.[2][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing [Met5]-Enkephalin, amide TFA for in vitro opioid receptor agonist studies.

Quantitative Data Summary

The following table summarizes the binding affinity and functional activity of [Met5]-Enkephalin and its amidated analog at various opioid receptors. Data has been compiled from multiple sources to provide a comparative overview.

LigandReceptor SubtypeAssay TypeSpeciesPreparationKi (nM)IC50 (nM)EC50 (nM)Reference
[Met5]-Enkephalinδ-OpioidBindingRatBrain membrane---[5]
[Met5]-Enkephalin, amideδ-OpioidFunctional (Contraction Inhibition)CatDistal colon-2.2-[6][7]
[Met5]-Enkephalinμ-OpioidBindingRatBrain membrane---[5]
[D-Ala2,Met5]enkephalinamideμ1-Opioid (High Affinity Site)Binding--< 1--[8]
[D-Ala2,D-Leu5]enkephalinδ-OpioidBinding--5-8--[8]

Note: Quantitative data for this compound is not always explicitly differentiated from [Met5]-Enkephalin in the literature. The amide form generally shows increased potency and stability. The TFA salt is a common counterion from purification and should not significantly affect biological activity.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized method for determining the binding affinity of this compound to opioid receptors expressed in cell membranes.

a. Materials:

  • HEK293 cells transiently or stably expressing the human mu, delta, or kappa opioid receptor.

  • Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Radioligand: [3H]-DAMGO (for μ), [3H]-Naltrindole (for δ), or [3H]-U-69,593 (for κ).

  • This compound stock solution (1 mM in DMSO or water).

  • Non-specific binding determinator: Naloxone (10 µM).

  • Scintillation cocktail and scintillation counter.

b. Cell Membrane Preparation:

  • Grow cells to 80-90% confluency.

  • Harvest cells and centrifuge at 1000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a Bradford or BCA assay.

c. Binding Assay:

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Naloxone (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

  • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

  • Add 100 µL of the cell membrane preparation (50-100 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Perform non-linear regression analysis on the competition binding data to determine the Ki value of this compound using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the opioid receptor.

a. Materials:

  • Cell membranes expressing the opioid receptor of interest (prepared as in the binding assay).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • [35S]-GTPγS (0.1 nM).

  • GDP (10 µM).

  • This compound.

b. Assay Protocol:

  • Pre-incubate cell membranes (10-20 µg protein) with 10 µM GDP in assay buffer for 15 minutes at 30°C.

  • Add varying concentrations of this compound.

  • Initiate the binding reaction by adding 0.1 nM [35S]-GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash filters with ice-cold assay buffer.

  • Quantify bound [35S]-GTPγS using a scintillation counter.

c. Data Analysis:

  • Plot the specific binding of [35S]-GTPγS as a function of the agonist concentration.

  • Use non-linear regression to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of opioid receptor activation.

a. Materials:

  • HEK293 cells expressing the opioid receptor of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

b. Assay Protocol:

  • Plate cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with serum-free media.

  • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 10 minutes.

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Add forskolin (e.g., 10 µM) to all wells except the basal control and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

d. Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the agonist.

  • Determine the IC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway of [Met5]-Enkephalin

Met5_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met5-Enkephalin Met5-Enkephalin DOR δ-Opioid Receptor Met5-Enkephalin->DOR Binds G_protein Gi/o Protein (α, β, γ subunits) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel K+ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neuronal_inhibition Neuronal Inhibition Ca_influx->Neuronal_inhibition K_efflux->Neuronal_inhibition

Caption: [Met5]-Enkephalin signaling pathway via the δ-opioid receptor.

Experimental Workflow for Opioid Agonist Characterization

Experimental_Workflow cluster_planning Phase 1: Preparation & Planning cluster_binding Phase 2: Binding Characterization cluster_functional Phase 3: Functional Characterization cluster_analysis Phase 4: Data Analysis & Interpretation A Synthesize/Acquire This compound B Prepare Cell Lines Expressing Opioid Receptors (μ, δ, κ) A->B C Prepare Cell Membranes B->C G cAMP Accumulation Assay B->G D Radioligand Binding Assay C->D F GTPγS Binding Assay C->F E Determine Ki at μ, δ, κ Receptors D->E I Compare Binding Affinity (Ki) and Functional Potency (EC50/IC50) E->I H Determine EC50/IC50 and Emax F->H G->H H->I J Determine Receptor Selectivity and Agonist Efficacy I->J

Caption: Workflow for characterizing this compound.

References

experimental dosage calculations for [Met5]-Enkephalin, amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, amide TFA is a synthetic, amidated analog of the endogenous opioid pentapeptide, Methionine-enkephalin. It functions as a potent agonist primarily for the delta (δ)-opioid receptor, and to a lesser extent, the mu (μ)-opioid receptor. This document provides detailed application notes and experimental protocols for the use of this compound in research settings, with a focus on dosage calculations for both in vitro and in vivo studies.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValueReference
Molecular Formula C29H37F3N6O8S[1]
Molecular Weight 686.7 g/mol [1]
Appearance White to off-white solid
Solubility Water (up to 100 mg/mL)[1]
Storage (Powder) -20°C for up to 1 year, -80°C for up to 2 years. Keep sealed and away from moisture.
Storage (Solutions) Prepare fresh solutions for each experiment. If necessary, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Preparation of Stock Solutions:

To prepare a stock solution, dissolve the peptide in sterile, purified water. For example, to make a 10 mM stock solution, dissolve 6.87 mg of this compound in 1 mL of water. Gentle warming and vortexing can aid in dissolution.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). Its primary target is the δ-opioid receptor, which is coupled to inhibitory G-proteins (Gi/o).

Upon binding of this compound to the δ-opioid receptor, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. This initiates a cascade of intracellular signaling events, including:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including the Extracellular signal-regulated kinase (ERK) pathway.

These signaling events ultimately result in the modulation of neuronal excitability and neurotransmitter release, leading to the peptide's physiological effects, such as analgesia.

Met5_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Met5_Enkephalin This compound dOR δ-Opioid Receptor Met5_Enkephalin->dOR Binds to Gi_protein Gi/o Protein (αβγ) dOR->Gi_protein Activates alpha_subunit Gαi Gi_protein->alpha_subunit Dissociates betagamma_subunit Gβγ Gi_protein->betagamma_subunit Dissociates AC Adenylyl Cyclase alpha_subunit->AC Inhibits ERK ERK/MAPK Pathway betagamma_subunit->ERK Ion_Channels Ion Channels (K+, Ca2+) betagamma_subunit->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response ERK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Signaling pathway of this compound via the δ-opioid receptor.

Experimental Dosage Calculations

The appropriate dosage of this compound will vary depending on the experimental model and the desired biological effect. The following tables provide a summary of reported effective concentrations and dosages.

In Vitro Studies
Assay TypeCell Line/TissueEffective ConcentrationIC50Reference
Glial Cell Growth InhibitionGlial Cells0.1 nM, 10 nM, 1 µM-[1]
Inhibition of Pelvic Nerve-Evoked ContractionsCat Distal Colon3 nM (large inhibition)2.2 nM[1]
Inhibition of Cholinergic Nerve StimulationRabbit Isolated Atria0.1 - 3 µM-
Inhibition of Cholinergic Nerve StimulationRat Isolated Atria0.3 - 3 µM-
In Vivo Studies
Animal ModelApplicationRoute of AdministrationDosage RangeReference
RatAnalgesia (Tail-flick test)Intraperitoneal (i.p.)40, 60, 90 mg/kg (for a chimeric peptide)[2]
RatAttenuation of Morphine ToleranceIntraperitoneal (i.p.)80 mg/kg (for a chimeric peptide)[2]
RatInhibition of Prostaglandin-Stimulated Intestinal Fluid TransportIntracerebroventricular (i.c.v.)1 and 3 µ g/rat (for DAMA, a related analog)[3]
MouseAnalgesia (Tail-flick test)Subcutaneous (s.c.)3 - 10 mg/kg (for a potent enkephalin analog)[4]

Dosage Calculation Example for In Vivo Study:

To administer a dose of 10 mg/kg to a 25 g mouse:

  • Calculate the required amount of peptide:

    • Dose (mg/kg) x Animal Weight (kg) = Amount (mg)

    • 10 mg/kg x 0.025 kg = 0.25 mg

  • Prepare a stock solution:

    • Dissolve 10 mg of this compound in 1 mL of sterile PBS. This gives a stock concentration of 10 mg/mL.

  • Calculate the injection volume:

    • Amount (mg) / Stock Concentration (mg/mL) = Injection Volume (mL)

    • 0.25 mg / 10 mg/mL = 0.025 mL or 25 µL

Experimental Protocols

Protocol 1: Delta-Opioid Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Receptor_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from δ-OR expressing cells Start->Membrane_Prep Incubation Incubate Membranes with: - [3H]-Naltrindole (Radioligand) - Varying concentrations of  this compound  (Competitor) Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End Calcium_Assay_Workflow Start Start Cell_Seeding Seed δ-OR expressing cells in a 96-well plate Start->Cell_Seeding Dye_Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Incubation Incubate to allow de-esterification of the dye Dye_Loading->Incubation Agonist_Addition Add varying concentrations of This compound Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity over time (Ex/Em ~490/525 nm) Agonist_Addition->Fluorescence_Measurement Analysis Data Analysis: - Determine EC50 Fluorescence_Measurement->Analysis End End Analysis->End

References

Troubleshooting & Optimization

improving stability of [Met5]-Enkephalin, amide TFA in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Met5]-Enkephalin, amide TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the stability of this peptide in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: For long-term storage, the lyophilized powder should be kept in a sealed container, away from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2][3]

Q2: What is the best procedure for dissolving the peptide?

A2: To prepare a stock solution, select an appropriate solvent based on your experimental needs; high-purity water is often suitable, with a solubility of up to 100 mg/mL.[1][2] To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[4]

Q3: Once in solution, how should I store the peptide and for how long?

A3: After dissolving, it is crucial to aliquot the stock solution into separate, single-use vials to avoid degradation from repeated freeze-thaw cycles.[4] For storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1][2][4]

Q4: What are the primary causes of [Met5]-Enkephalin instability in solution?

A4: The two main degradation pathways are enzymatic cleavage and oxidation.[5][6]

  • Enzymatic Degradation: Enkephalins are rapidly broken down by peptidases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP), which are common in biological samples.[6][7][8][9]

  • Oxidation: The methionine residue at position 5 is susceptible to oxidation, forming methionine sulfoxide.[5] This can be accelerated by exposure to oxygen, metal ions, or reactive oxygen species.

Q5: How can I prevent enzymatic degradation in my cell culture or in vivo experiments?

A5: To prolong the peptide's half-life, you can add a cocktail of protease inhibitors. Specific inhibitors for enkephalin-degrading enzymes include bestatin (an aminopeptidase inhibitor) and thiorphan or phelorphan (NEP inhibitors).[10][11][12]

Q6: What measures can I take to minimize the oxidation of the methionine residue?

A6: To prevent oxidation, use deoxygenated buffers, work in an inert atmosphere (e.g., nitrogen or argon) when preparing solutions, and avoid contamination with metal ions by using chelating agents like EDTA.[13] Storing solutions frozen at -80°C also significantly slows oxidative processes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of biological activity Enzymatic Degradation: The peptide is being cleaved by proteases in your experimental system (e.g., cell culture media with serum, tissue homogenates).[6][14]Add a cocktail of broad-spectrum protease inhibitors or specific inhibitors like bestatin and thiorphan to your medium.[10][11]
Oxidation: The methionine residue has been oxidized, which can alter receptor binding and activity.[5]Prepare solutions using degassed, oxygen-free buffers. Minimize headspace in vials. Consider adding antioxidants if compatible with your experiment.
Incorrect pH: The solution pH may be outside the optimal stability range (typically near neutral).[10]Ensure the final pH of your solution is buffered, ideally around pH 7.4 for many biological assays.[10][15]
Appearance of new peaks in HPLC chromatogram Degradation Products: The new peaks likely correspond to cleavage fragments or the oxidized form of the peptide.[5]Confirm the identity of the new peaks using mass spectrometry. Run a forced degradation study (e.g., by adding H₂O₂) to identify the peak corresponding to the oxidized peptide.
Poor or incomplete dissolution Aggregation: The peptide may be forming aggregates, especially at high concentrations.Use sonication or gentle warming (to 37°C) to aid dissolution.[4] Ensure you are using a suitable, high-purity solvent.
Incorrect Solvent: The chosen solvent may not be appropriate for this peptide.This compound is highly soluble in water.[1][2] If using buffers, ensure all components are fully dissolved before adding the peptide.

Quantitative Stability Data

The stability of [Met5]-Enkephalin is highly dependent on storage temperature. The following data summarizes the percentage of the initial peptide concentration remaining when stored in sterile saline at various temperatures over 8 weeks.

Table 1: Stability of [Met5]-Enkephalin in Sterile Saline Solution

Storage Temperature 1 Week 2 Weeks 8 Weeks
-17°C >99% >98% ~97%
4°C ~98% ~97% ~94%
23°C ~94% ~92% ~88%

(Data adapted from Hurst et al.[16][17])

These results clearly indicate that for optimal stability in solution, storage at -17°C or colder is strongly recommended.[17]

Experimental Protocols

Protocol: Assessing the Stability of this compound using HPLC

This protocol outlines a method to quantify the degradation of the peptide over time under specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[18]

1. Materials and Reagents:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector (214 nm or 280 nm)

  • Reversed-phase C18 column

2. Preparation of Stock Solution:

  • Accurately weigh the lyophilized peptide.

  • Dissolve in the chosen buffer to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

3. Experimental Setup:

  • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

  • Store the tubes under the conditions you wish to test (e.g., 4°C, 23°C, 37°C).

  • Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Analysis by HPLC:

  • At each time point, retrieve one aliquot from each storage condition.

  • Inject a fixed volume of the sample onto the C18 column.

  • Run a gradient elution method. For example:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% to 60% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: 214 nm

  • Record the chromatogram. The intact peptide will elute as a major peak. Degradation products will typically appear as smaller, separate peaks.

5. Data Analysis:

  • Integrate the peak area of the intact [Met5]-Enkephalin at each time point.

  • Normalize the peak area at each time point to the peak area at time zero (T=0).

  • Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.

Visualizations

Degradation Pathways

cluster_main [Met5]-Enkephalin, amide (Intact) cluster_degradation Degradation Products A Tyr-Gly-Gly-Phe-Met-NH₂ B Met-Sulfoxide Form (Tyr-Gly-Gly-Phe-Met(O)-NH₂) A->B Oxidation C Cleavage Fragments (e.g., Tyr, Gly-Gly-Phe-Met-NH₂) A->C Enzymatic Cleavage (Aminopeptidases, Endopeptidases)

Caption: Primary degradation pathways for [Met5]-Enkephalin, amide in solution.

Experimental Workflow for Stability Assessment

A 1. Prepare Peptide Stock Solution B 2. Aliquot into Test Vials A->B C 3. Incubate at Defined Conditions (e.g., Temp, pH) B->C D 4. Collect Samples at Time Points C->D E 5. Analyze via HPLC D->E F 6. Quantify Peak Area & Determine % Remaining E->F

Caption: A typical experimental workflow for an HPLC-based peptide stability study.

Troubleshooting Logic for Loss of Peptide Activity

cluster_causes Investigate Possible Causes cluster_solutions Implement Solutions Problem Problem: Rapid Loss of Activity Cause1 Enzymatic Degradation? Problem->Cause1 Cause2 Oxidation? Problem->Cause2 Cause3 Incorrect pH / Buffer? Problem->Cause3 Sol1 Add Protease Inhibitors (e.g., Bestatin) Cause1->Sol1 Sol2 Use Deoxygenated Buffers Store under Inert Gas Cause2->Sol2 Sol3 Verify & Adjust pH to Optimal Range Cause3->Sol3

References

Technical Support Center: [Met5]-Enkephalin Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Met5]-Enkephalin. This resource provides essential guidance on preventing the degradation of this peptide during your experiments to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My [Met5]-Enkephalin appears to be losing activity in my cell-based assays. What could be the cause?

A1: Loss of [Met5]-Enkephalin activity is frequently due to enzymatic degradation by peptidases present in your experimental system. [Met5]-Enkephalin is a naturally occurring peptide with a very short half-life, making it susceptible to rapid breakdown by enzymes released from cells or present in serum-containing media.

Q2: What are the primary enzymes responsible for [Met5]-Enkephalin degradation?

A2: The main culprits are metalloproteases known as enkephalinases. These include Aminopeptidase N (APN), which cleaves the N-terminal tyrosine residue, and Neutral Endopeptidase (NEP), which cleaves the Gly-Phe bond. Angiotensin-Converting Enzyme (ACE) can also contribute to its degradation.[1]

Q3: How can I prevent the degradation of [Met5]-Enkephalin in my experiments?

A3: The most effective method is to use a cocktail of peptidase inhibitors. This approach ensures that multiple degradation pathways are blocked simultaneously. For specific applications, a single, targeted inhibitor may be sufficient if the primary degrading enzyme is known.

Q4: What are some common inhibitors I can use, and at what concentrations?

A4: A combination of Bestatin (an APN inhibitor) and Thiorphan (an NEP inhibitor) is a common starting point. Effective concentrations can vary, but typically range from 1-10 µM. For ACE-mediated degradation, Captopril can be used. Refer to the quantitative data tables below for more specific inhibitor information.

Q5: Can the methionine residue in [Met5]-Enkephalin be a source of instability?

A5: Yes, the methionine residue is susceptible to oxidation, which can reduce the peptide's activity. This is a particular concern in experimental systems with high levels of reactive oxygen species. If oxidation is suspected, consider using a more stable analog or including antioxidants in your buffers, if compatible with your assay.

Q6: How should I prepare and store my [Met5]-Enkephalin stock solutions to maximize stability?

A6: Lyophilized [Met5]-Enkephalin is stable for years when stored at -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. A study on the stability of [Met5]-enkephalin in sterile saline showed that after 2 months, samples stored at -17°C retained 97% of the initial concentration, while those at 4°C had 94% remaining.[2][3] Preparations at room temperature (22°C) showed a 6-12% reduction by the eighth week.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results in binding or functional assays. Rapid and variable degradation of [Met5]-Enkephalin between experiments.Incorporate a freshly prepared cocktail of peptidase inhibitors (e.g., Bestatin and Thiorphan) into all assay buffers. Ensure consistent timing of all experimental steps.
Low signal or no response in a functional assay (e.g., cAMP inhibition). Degradation of the peptide before it can effectively bind to its receptor.Increase the concentration of peptidase inhibitors. Pre-incubate cells or tissues with inhibitors before adding [Met5]-Enkephalin. Consider using a more stable synthetic analog of [Met5]-Enkephalin.
High background signal in receptor binding assays. Non-specific binding or degradation of the radiolabeled [Met5]-Enkephalin.Add a broad-spectrum protease inhibitor cocktail to the binding buffer. Ensure the use of appropriate blocking agents in your assay buffer.
Loss of peptide potency over the course of a long-term experiment. Gradual degradation of [Met5]-Enkephalin in the experimental medium.For long-term studies, consider a perfusion system or periodic replenishment of the medium containing fresh [Met5]-Enkephalin and inhibitors.

Quantitative Data on Inhibitors

The following tables summarize the inhibitory constants (IC50) for commonly used peptidase inhibitors that can prevent the degradation of [Met5]-Enkephalin.

Table 1: Inhibitors of Aminopeptidase N (APN)

InhibitorTarget Enzyme(s)IC50 ValueReference(s)
BestatinAminopeptidase N, Leucine Aminopeptidase, Aminopeptidase B16.9 µM (APN), 20 nM (Leu Aminopeptidase), 60 nM (AP B)[4][5][6]
PuromycinAminopeptidasesID50 = 5 x 10⁻⁵ M[7]
BacitracinAminopeptidasesReduces degradation[8]

Table 2: Inhibitors of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE)

InhibitorTarget Enzyme(s)IC50 ValueReference(s)
ThiorphanNeutral Endopeptidase (NEP), ACE10 µM (abolished Ang I response, suggesting ACE inhibition)[9]
CaptoprilAngiotensin-Converting Enzyme (ACE)13 ± 2 nM[10]
PhelorphanEnkephalin-degrading enzymes50 µg i.c.v. increased [Met5]enkephalin levels by 41%[6]

Experimental Protocols

Protocol 1: Minimizing Degradation in a [Met5]-Enkephalin Receptor Binding Assay

This protocol outlines a standard procedure for a competitive binding assay using a radiolabeled antagonist (e.g., [³H]-naltrindole) for the delta-opioid receptor, with the inclusion of steps to prevent [Met5]-Enkephalin degradation.

Materials:

  • Cell membranes or tissue homogenates expressing the delta-opioid receptor.

  • [³H]-naltrindole (radioligand).

  • Unlabeled [Met5]-Enkephalin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Inhibitor Cocktail Stock (1000x): 10 mM Bestatin and 10 mM Thiorphan in assay buffer.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Scintillation fluid.

Procedure:

  • Prepare Assay Buffer with Inhibitors: On the day of the experiment, dilute the Inhibitor Cocktail Stock 1:1000 in the Assay Buffer to a final concentration of 10 µM Bestatin and 10 µM Thiorphan. Keep on ice.

  • Prepare Reagents: Dilute the radioligand and unlabeled [Met5]-Enkephalin to the desired concentrations in the inhibitor-containing Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of inhibitor-containing Assay Buffer for total binding, or 50 µL of a high concentration of unlabeled naloxone for non-specific binding.

    • 50 µL of varying concentrations of unlabeled [Met5]-Enkephalin.

    • 50 µL of [³H]-naltrindole.

    • 50 µL of cell membrane/tissue homogenate suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Protocol 2: Functional cAMP Assay with [Met5]-Enkephalin

This protocol describes a method to measure the inhibition of adenylyl cyclase activity (cAMP production) by [Met5]-Enkephalin in cells expressing a Gi/o-coupled delta-opioid receptor.

Materials:

  • Cells expressing the delta-opioid receptor (e.g., CHO-DOR or HEK293-DOR).

  • Cell Culture Medium.

  • Assay Buffer: HBSS or serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor).[11]

  • Forskolin (adenylyl cyclase activator).

  • [Met5]-Enkephalin.

  • Inhibitor Cocktail Stock (1000x): 10 mM Bestatin and 10 mM Thiorphan in assay buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare Assay Buffer with Inhibitors: On the day of the experiment, dilute the Inhibitor Cocktail Stock 1:1000 in the Assay Buffer to a final concentration of 10 µM Bestatin and 10 µM Thiorphan.

  • Pre-treatment with Inhibitors: Remove the cell culture medium and wash the cells once with Assay Buffer. Add 50 µL of the inhibitor-containing Assay Buffer and incubate for 15-30 minutes at room temperature.

  • [Met5]-Enkephalin Treatment: Add 25 µL of varying concentrations of [Met5]-Enkephalin (prepared in inhibitor-containing Assay Buffer) to the wells. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add 25 µL of Forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80) to all wells except the basal control. Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

Visualizations

[Met5]-Enkephalin Degradation Pathways

cluster_degradation Degradation Products cluster_enzymes Degrading Enzymes Met_Enk [Met5]-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine Met_Enk->Tyr Tetrapeptide Gly-Gly-Phe-Met Met_Enk->Tetrapeptide Dipeptide Tyr-Gly-Gly Met_Enk->Dipeptide Phe_Met Phe-Met Met_Enk->Phe_Met APN Aminopeptidase N (APN) APN->Met_Enk Cleaves Tyr-Gly bond NEP Neutral Endopeptidase (NEP) NEP->Met_Enk Cleaves Gly-Phe bond ACE Angiotensin-Converting Enzyme (ACE) ACE->Met_Enk Cleaves Gly-Phe bond

Caption: Major enzymatic degradation pathways of [Met5]-Enkephalin.

Experimental Workflow for Preventing Degradation

start Start Experiment prep_reagents Prepare Buffers and [Met5]-Enkephalin Solution start->prep_reagents add_inhibitors Add Peptidase Inhibitor Cocktail (e.g., Bestatin + Thiorphan) prep_reagents->add_inhibitors pre_incubate Pre-incubate Cells/Tissues with Inhibitors add_inhibitors->pre_incubate add_met_enk Add [Met5]-Enkephalin to Experimental System pre_incubate->add_met_enk run_assay Perform Assay (Binding, Functional, etc.) add_met_enk->run_assay data_acq Data Acquisition run_assay->data_acq end End data_acq->end

Caption: Generalized workflow for minimizing [Met5]-Enkephalin degradation.

[Met5]-Enkephalin Signaling Pathway via Delta-Opioid Receptor

Met_Enk [Met5]-Enkephalin DOR Delta-Opioid Receptor (δ-OR) Met_Enk->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ ERK Activation G_protein->ERK Activates Ion_Channel Modulation of Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP PKA ↓ PKA Activity Cell_Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Cell_Response ERK->Cell_Response Ion_Channel->Cell_Response

Caption: Simplified signaling cascade following [Met5]-Enkephalin binding.

References

Technical Support Center: Optimizing [Met5]-Enkephalin, Amide TFA for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [Met5]-Enkephalin, amide TFA in cell-based assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action in cell assays?

A1: this compound is a synthetic version of the endogenous opioid peptide [Met5]-Enkephalin. The "amide" indicates a modification at the C-terminus, which can increase its stability. "TFA" refers to the trifluoroacetate counter-ion, which is often a byproduct of the peptide synthesis and purification process. In cell assays, it primarily acts as an agonist for the delta (δ) and zeta (ζ) opioid receptors[1][2][3]. As an opioid growth factor (OGF), it is known to be an inhibitory peptide that can regulate cell proliferation[4].

Q2: What are the typical working concentrations for this compound in cell-based assays?

A2: The optimal concentration is highly dependent on the specific assay and cell type. However, based on published studies, a general range can be established. For receptor binding and functional assays, concentrations can range from low nanomolar (nM) to micromolar (µM). For instance, an IC50 of 2.2 nM has been reported for the inhibition of pelvic nerve-evoked contractions[5]. In cell proliferation and viability assays, effective concentrations have been observed between 10⁻⁸ M and 10⁻⁵ M[6]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is the significance of the TFA salt, and can it affect my experimental results?

A3: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides, resulting in the final product being a TFA salt. It is crucial to be aware that the TFA counter-ion can be cytotoxic and may interfere with cell-based assays, with effects observed at concentrations as low as 10 nM[7][8][9]. This can lead to misinterpretation of results, such as attributing an anti-proliferative effect to the peptide when it is actually caused by the TFA[8]. For sensitive cell culture experiments, it is highly recommended to consider using a peptide with a different salt form, such as acetate or hydrochloride (HCl)[10].

Q4: How should I prepare and store my this compound stock solution?

A4: For detailed instructions on peptide handling, please refer to the troubleshooting guide below. Generally, lyophilized peptides should be stored at -20°C or -80°C. To prepare a stock solution, it is advisable to first dissolve the peptide in a small amount of a suitable solvent like sterile, nuclease-free water or a buffer compatible with your assay. If solubility is an issue, a small amount of an organic solvent such as DMSO may be used, but ensure the final concentration in your assay is not cytotoxic to your cells. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Summary Tables

Table 1: Reported Concentrations of this compound in Various Cell Assays

Assay TypeCell Type/SystemEffective ConcentrationObserved EffectReference
Inhibition of Nerve ContractionCat Distal ColonIC50: 2.2 nMInhibition of pelvic nerve-evoked contractions[5]
Glial Cell ProliferationGlial Cell Culture0.1 nM, 10 nM, 1 µMSignificant reduction in the total number of glial cells[11]
DNA Synthesis InhibitionCOS-7 Cells10⁻⁸ M to 10⁻⁵ M24-36% decrease in DNA synthesis[6]
DNA Synthesis InhibitionMouse Epidermis (in vivo)1 mg/kg19-42% depression of DNA synthesis[12]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of [Met5]-Enkephalin, amide for opioid receptors.

Materials:

  • Cells or cell membranes expressing the opioid receptor of interest (e.g., δ-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]-naltrindole for δ-opioid receptor).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled this compound.

  • In a microplate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the cell membranes.

  • Add the different concentrations of unlabeled this compound to the wells. Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 of this compound.

Protocol 2: cAMP Inhibition Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by [Met5]-Enkephalin, amide in cells expressing a Gi-coupled opioid receptor.

Materials:

  • Cells expressing the opioid receptor of interest.

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Plot the cAMP concentration against the this compound concentration to determine the IC50 for cAMP inhibition.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This is a general protocol for assessing the effect of [Met5]-Enkephalin, amide on cell viability and proliferation.

Materials:

  • Cells of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control for inhibition).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Met5_Enk [Met5]-Enkephalin Opioid_Receptor δ/ζ-Opioid Receptor (GPCR) Met5_Enk->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Modulates PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cell_Cycle_Inhibition Cell Cycle Inhibition (p16/p21, Rb) MAPK_Pathway->Cell_Cycle_Inhibition PI3K_Pathway->Cell_Cycle_Inhibition Proliferation Cell Proliferation Cell_Cycle_Inhibition->Proliferation Inhibits

Caption: [Met5]-Enkephalin Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Peptide_Prep Prepare this compound Stock (Consider TFA removal/exchange) Dose_Response Perform Dose-Response (Determine optimal concentration) Peptide_Prep->Dose_Response Cell_Culture Culture and Seed Cells Cell_Culture->Dose_Response Incubation Incubate Cells with Peptide Dose_Response->Incubation Assay_Choice Select Assay: - Receptor Binding - cAMP Measurement - Cell Viability/Proliferation Incubation->Assay_Choice Data_Acquisition Acquire Data Assay_Choice->Data_Acquisition Data_Analysis Analyze Data (e.g., IC50, % viability) Data_Acquisition->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: General Experimental Workflow.

Troubleshooting Guide

Q: My cells are dying or showing signs of toxicity even at low peptide concentrations. What could be the cause?

A: Potential Cause: The trifluoroacetate (TFA) counter-ion in your peptide preparation is a likely culprit. TFA can be cytotoxic to many cell lines, even at nanomolar concentrations[7][9]. Solution:

  • Verify TFA Cytotoxicity: Run a control experiment with a TFA salt solution (without the peptide) at concentrations equivalent to those in your peptide experiment to confirm if TFA is the source of toxicity.

  • TFA Removal/Exchange: If TFA is the issue, consider the following:

    • Purchase a different salt form: Obtain the peptide as an acetate or hydrochloride salt, which are generally more biocompatible[10].

    • Perform a salt exchange: If you already have the TFA salt, you can perform a salt exchange procedure in your lab, for example, by repeated lyophilization from an HCl solution.

TFA_Troubleshooting Start Cell Toxicity Observed Check_TFA Is the peptide a TFA salt? Start->Check_TFA TFA_Control Run TFA-only control experiment Check_TFA->TFA_Control Yes Other_Causes Investigate other causes: - Peptide aggregation - Contamination - Incorrect concentration Check_TFA->Other_Causes No Toxicity_Confirmed Toxicity confirmed to be from TFA? TFA_Control->Toxicity_Confirmed Solution Solution: - Purchase different salt form (Acetate/HCl) - Perform salt exchange Toxicity_Confirmed->Solution Yes Toxicity_Confirmed->Other_Causes No

References

Troubleshooting Inconsistent Results with [Met5]-Enkephalin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with [Met5]-Enkephalin. Designed for researchers, scientists, and drug development professionals, this resource offers detailed methodologies and data to ensure experimental consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What is [Met5]-Enkephalin and what are its primary biological functions?

A1: [Met5]-Enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] It is a natural ligand for opioid receptors, primarily the mu- and delta-opioid receptors, and is involved in various physiological processes, including pain modulation, emotional regulation, and neuroprotection.[1] It is known for its relatively short duration of action due to rapid degradation in the body.

Q2: How should I properly store my [Met5]-Enkephalin stock solutions to prevent degradation?

A2: Proper storage is critical for maintaining the integrity of [Met5]-Enkephalin. For long-term storage, it is recommended to store the peptide in a lyophilized form at -20°C or -80°C. For short-term storage of stock solutions, it is best to prepare aliquots in a suitable solvent (e.g., sterile water or a buffer with low pH) and store them at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. A study on the stability of opioid growth factor ([Met5]-enkephalin) in sterile saline showed that samples maintained at -17°C retained 97% of the initial concentration after 2 months, while those at 4°C had 94% remaining. Preparations at 22°C showed reductions of 6-12% by the 8th week.[2]

Q3: What are the main reasons for observing inconsistent results in my experiments with [Met5]-Enkephalin?

A3: Inconsistent results with [Met5]-Enkephalin often stem from two primary factors:

  • Enzymatic Degradation: [Met5]-Enkephalin is rapidly broken down by various peptidases, often referred to as enkephalinases, which are present in many biological preparations (e.g., cell lysates, tissue homogenates, and serum).[3]

  • Oxidation: The methionine residue at position 5 is susceptible to oxidation, which can alter the peptide's biological activity.[4]

Q4: Can oxidation of the methionine residue affect the biological activity of [Met5]-Enkephalin?

A4: Yes, the oxidation of the methionine residue to methionine sulfoxide can significantly alter the biological activity of [Met5]-Enkephalin. While some studies suggest that the oxidized form has reduced opiate agonist activity[4], another study on an analog, D-ala2-met5-enkephalinamide (DALA), demonstrated that oxidation of the methionine residue enhanced its antinociceptive and cataleptogenic effects.[5] Given this potential for altered activity, it is crucial to minimize oxidation during your experiments.

Troubleshooting Guides

Issue 1: Low or No Signal in Receptor Binding Assays

If you are experiencing low or no signal in your [Met5]-Enkephalin receptor binding assays, consider the following troubleshooting steps.

Potential Causes and Solutions:

  • Peptide Degradation:

    • Solution: Incorporate a cocktail of peptidase inhibitors in your assay buffer. Common inhibitors include bestatin, captopril, and thiorphan. The specific combination and concentration may need to be optimized for your experimental system.

  • Incorrect Assay Conditions:

    • Solution: Ensure that the pH, temperature, and incubation time of your assay are optimized. Opioid receptor binding is typically optimal at physiological pH (around 7.4) and 25-37°C. Incubation times may need to be adjusted to reach equilibrium.

  • Low Receptor Expression:

    • Solution: Verify the expression levels of the target opioid receptor in your cell line or tissue preparation using techniques like Western blotting or qPCR. If expression is low, consider using a system with higher receptor density.

  • Issues with Radiolabeled Ligand:

    • Solution: Check the expiration date and specific activity of your radiolabeled [Met5]-Enkephalin or a suitable antagonist. Ensure it has been stored correctly to prevent degradation.

Experimental Workflow for a Competitive Receptor Binding Assay:

G Workflow: Competitive Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare cell membranes expressing opioid receptors incubate Incubate membranes, radioligand, and varying concentrations of [Met5]-Enkephalin prep_membranes->incubate prep_ligands Prepare radiolabeled ligand and unlabeled [Met5]-Enkephalin solutions prep_ligands->incubate prep_buffer Prepare assay buffer (with protease inhibitors) prep_buffer->incubate separate Separate bound from free ligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure plot Plot % inhibition vs. [Met5]-Enkephalin concentration measure->plot calculate Calculate IC50 and/or Ki values plot->calculate

Caption: Workflow for a [Met5]-Enkephalin competitive receptor binding assay.

Issue 2: High Variability in Signal Transduction Assays (e.g., cAMP measurement)

High variability in downstream signaling assays can be frustrating. Here’s how to troubleshoot this issue.

Potential Causes and Solutions:

  • Cell Health and Passage Number:

    • Solution: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling capacity.

  • Inconsistent Agonist Concentration:

    • Solution: Due to its instability, the effective concentration of [Met5]-Enkephalin can decrease over the course of an experiment. Prepare fresh solutions for each experiment and consider the use of peptidase inhibitors in the cell culture medium during the assay.

  • Assay Timing:

    • Solution: The kinetics of the signaling response (e.g., cAMP inhibition) can be rapid and transient. Perform a time-course experiment to determine the optimal time point for measuring the response after [Met5]-Enkephalin stimulation.

Signaling Pathway for [Met5]-Enkephalin via Gi-coupled Opioid Receptors:

G Signaling Pathway: [Met5]-Enkephalin Met5 [Met5]-Enkephalin OR Opioid Receptor (μ or δ) Met5->OR Binds Gi Gi Protein OR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: Simplified signaling pathway of [Met5]-Enkephalin.

Issue 3: Poor Quality Data in Mass Spectrometry Analysis

Obtaining reliable mass spectrometry data for [Met5]-Enkephalin requires careful sample preparation and handling.

Potential Causes and Solutions:

  • Sample Degradation Prior to Analysis:

    • Solution: Immediately after collection, samples should be placed on ice and processed quickly. The addition of protease inhibitors to the sample is highly recommended. For plasma samples, specific collection tubes containing inhibitors may be necessary.

  • Ion Suppression Effects:

    • Solution: Biological matrices are complex and can interfere with the ionization of [Met5]-Enkephalin. Use a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances like salts and lipids.

  • Low Abundance:

    • Solution: [Met5]-Enkephalin is often present at low concentrations in biological samples. Consider using a sensitive mass spectrometer and an optimized LC-MS/MS method with multiple reaction monitoring (MRM) for quantification. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[6]

Logical Flow for Troubleshooting Mass Spectrometry Issues:

G Troubleshooting: Mass Spectrometry Analysis start Inconsistent MS Results check_sample Sample Integrity Issue? start->check_sample check_cleanup Inefficient Sample Cleanup? check_sample->check_cleanup No solution_sample Add protease inhibitors, work on ice, fresh samples check_sample->solution_sample Yes check_ms MS Method Suboptimal? check_cleanup->check_ms No solution_cleanup Optimize SPE protocol, check for matrix effects check_cleanup->solution_cleanup Yes check_ms->start Re-evaluate solution_ms Optimize MRM transitions, use internal standard check_ms->solution_ms Yes

Caption: Decision tree for troubleshooting [Met5]-Enkephalin mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of quantitative data for [Met5]-Enkephalin from various studies to serve as a reference for expected experimental outcomes.

Table 1: Receptor Binding Affinities (Ki) and Inhibitory Concentrations (IC50)

ParameterReceptorPreparationValueReference
IC50 Delta-opioidCat distal colon2.2 x 10⁻⁹ M[7]
Ki Mu-opioid (μ1)Rat brain< 1 nM[8]
Ki Delta-opioidRat brain5-8 nM[8]

Table 2: Functional Activity (EC50)

AssayReceptorTissue/Cell LineEC50 ValueReference
G-protein activation ([³⁵S]GTPγS binding)Kappa/Delta-opioidRat brain membranesNot specified, but potent[9]

Table 3: Stability and Degradation

ConditionMatrixHalf-life (t1/2)Reference
37°C, pH 7.4Cerebrospinal fluid26.2 ± 5.5 minutes[10]
Room Temperature (22°C)Sterile Saline6-12% degradation in 8 weeks
4°CSterile Saline6% degradation in 8 weeks
-17°CSterile Saline3% degradation in 8 weeks

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4, with a cocktail of protease inhibitors).

    • A fixed concentration of a suitable radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-receptors or [³H]DPDPE for delta-receptors).

    • Increasing concentrations of unlabeled [Met5]-Enkephalin.

    • Cell membranes (typically 20-100 µg of protein per well).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled [Met5]-Enkephalin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay
  • Cell Culture: Plate cells expressing a Gi-coupled opioid receptor (e.g., CHO-hMOR cells) in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Stimulation: Add varying concentrations of [Met5]-Enkephalin to the wells, followed immediately by a fixed concentration of forskolin (an adenylate cyclase activator, typically 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal time should be determined empirically.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the [Met5]-Enkephalin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

References

Technical Support Center: [Met5]-Enkephalin, Amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Met5]-Enkephalin, amide TFA. The information focuses on the potential effects of pH on the activity of this opioid peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action?

[Met5]-Enkephalin, amide is a synthetic pentapeptide and an analog of the endogenous opioid peptide, [Met5]-Enkephalin. It primarily functions as an agonist at the delta (δ) opioid receptors and has also been suggested to interact with putative zeta (ζ) opioid receptors[1]. Like other opioid peptides, its activity is mediated through binding to and activating these G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate various physiological processes, including pain perception.

Q2: How does pH generally affect the activity of opioid peptides like [Met5]-Enkephalin?

The activity of opioid peptides can be significantly influenced by pH. This is due to two main factors:

  • Protonation State of the Peptide: Enkephalins contain ionizable groups (the N-terminal amine and the C-terminal carboxylate, though the latter is an amide in this specific compound, the N-terminal amine is still relevant) that can change their protonation state with pH. This can alter the peptide's overall charge and conformation, potentially affecting its ability to bind to its receptor.

  • Protonation State of the Receptor: Amino acid residues within the binding pocket of the opioid receptor can also be protonated or deprotonated depending on the surrounding pH. For instance, histidine residues in mu-opioid receptors have been shown to be critical for the binding and signaling of some opioid ligands in a pH-dependent manner. Acidic conditions, often found in inflamed or ischemic tissues, can alter receptor conformation and ligand interaction[2].

Q3: Is there specific data on the optimal pH for this compound activity?

Q4: What is the relevance of the Trifluoroacetic acid (TFA) salt form?

Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides, including [Met5]-Enkephalin, amide, and results in the formation of a TFA salt. For most biological assays, the peptide is dissolved in a buffered solution, and the low concentration of TFA is unlikely to significantly affect the pH of a well-buffered assay medium. However, it is always good practice to ensure the final pH of the peptide solution in the assay is correct.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound. Suboptimal pH of the assay buffer. The activity of the peptide may be highly dependent on pH. The standard physiological pH of 7.4 may not be optimal, or slight variations in buffer preparation could be affecting results.Systematically test the activity of the peptide across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) to determine the optimal pH for your specific assay. Ensure your buffers are correctly prepared and pH-verified.
Peptide degradation. Enkephalins are susceptible to degradation by peptidases, and the activity of these enzymes can be pH-dependent.Include a cocktail of protease inhibitors in your assay buffer. Additionally, consider that the stability of the peptide itself may vary with pH.
Incorrect peptide concentration. Errors in weighing or dissolving the lyophilized peptide can lead to inaccurate concentrations.Ensure accurate weighing and complete dissolution of the peptide. It is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it into the assay buffer.
High background signal in functional assays (e.g., cAMP assay). Buffer composition is affecting cell health or assay components. The pH or ionic strength of the buffer may be stressing the cells or interfering with the assay reagents.Verify the compatibility of your chosen buffer system with your cell line and assay kit. Ensure the pH is stable throughout the experiment.
Variability between experimental repeats. Inconsistent pH of solutions. Small variations in the pH of buffers and peptide solutions between experiments can lead to significant differences in activity.Always prepare fresh buffers and meticulously check the pH before each experiment. Use a calibrated pH meter.

Quantitative Data

Specific quantitative data on the effect of varying pH on the binding affinity or functional potency of this compound is not available in the public domain based on the conducted search. However, a reported potency at physiological pH is provided below. To illustrate how such data would be presented, a hypothetical table is also included.

Reported Potency at Physiological pH

CompoundAssayReceptorpHIC50 (nM)
[Met5]-Enkephalin, amideInhibition of pelvic nerve-evoked contractionsδ-opioidNot specified, likely ~7.42.2[1]

Hypothetical pH-Dependent Activity Profile (Example Only)

The following data is for illustrative purposes only and does not represent actual experimental results.

pHReceptor Binding Affinity (Ki, nM) at δ-opioid receptorFunctional Potency (EC50, nM) in cAMP assay
6.015.825.2
6.58.212.5
7.03.55.1
7.42.12.9
8.04.67.8

Experimental Protocols

Protocol 1: Delta-Opioid Receptor Binding Assay to Determine pH-Dependent Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the δ-opioid receptor at different pH values.

Materials:

  • Cell membranes expressing the δ-opioid receptor.

  • Radioligand (e.g., [³H]-naltrindole or another suitable δ-opioid receptor antagonist/agonist).

  • This compound.

  • Binding buffer series (e.g., 50 mM Tris-HCl or HEPES) adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a series of binding buffers, each with a different pH value.

  • In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer of a specific pH.

    • A fixed concentration of the radioligand.

    • A range of concentrations of this compound (the competitor).

    • For non-specific binding wells, add a saturating concentration of unlabeled naloxone instead of the test compound.

    • For total binding wells, add buffer instead of any competing ligand.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and perform non-linear regression analysis to determine the IC50 value at each pH.

  • Calculate the Ki value at each pH using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay to Determine pH-Dependent Potency

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the δ-opioid receptor, a functional measure of its agonist activity at different pH values.

Materials:

  • A cell line stably expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer series (e.g., HBSS or another suitable buffer) adjusted to a range of pH values.

  • Forskolin.

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with the assay buffer of a specific pH and pre-incubate the cells.

  • Prepare a range of concentrations of this compound in the corresponding pH-adjusted assay buffer.

  • Add the different concentrations of the peptide to the cells and incubate for a short period.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of this compound at each pH.

  • Calculate the EC50 value at each pH using non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay cluster_results Data Analysis & Interpretation Peptide This compound Stock Solution Binding_Assay Perform Radioligand Binding Assay at each pH Peptide->Binding_Assay Functional_Assay Perform cAMP Functional Assay at each pH Peptide->Functional_Assay Buffers Prepare Assay Buffers at Various pH Values (e.g., 6.0-8.0) Buffers->Binding_Assay Buffers->Functional_Assay Cells Culture δ-Opioid Receptor Expressing Cells Cells->Binding_Assay Cells->Functional_Assay Binding_Data Collect Binding Data (CPM) Binding_Assay->Binding_Data Binding_Analysis Calculate Ki at each pH Binding_Data->Binding_Analysis Plot Plot Ki and EC50 vs. pH Binding_Analysis->Plot Functional_Data Measure cAMP Levels Functional_Assay->Functional_Data Functional_Analysis Calculate EC50 at each pH Functional_Data->Functional_Analysis Functional_Analysis->Plot Conclusion Determine pH-Activity Profile Plot->Conclusion

Caption: Experimental workflow for determining the pH-dependent activity of this compound.

Signaling_Pathway Met_Enk [Met5]-Enkephalin, amide DOR δ-Opioid Receptor (DOR) Met_Enk->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of [Met5]-Enkephalin, amide via the δ-opioid receptor.

References

long-term storage conditions for [Met5]-Enkephalin, amide TFA powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of [Met5]-Enkephalin, amide TFA powder.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound powder?

A1: For long-term stability, the lyophilized powder should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2]

Q2: How should I handle the peptide powder upon receipt and during use?

A2: Always wear gloves to avoid contamination.[3] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[3][4] Weigh out the desired amount quickly in a clean, well-ventilated area and promptly reseal the container, purging with an inert gas like nitrogen or argon if possible.[3][5]

Q3: What are the recommended storage conditions for this compound in solution?

A3: Peptides in solution are significantly less stable than in their lyophilized form.[6] For short-term storage (1-2 weeks), solutions can be kept at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3-4 months or -80°C for up to one year.[6] Solutions should ideally be prepared in a buffer with a pH between 5 and 7.[6]

Q4: My this compound powder appears as a gel or is barely visible. Is there a problem with the product?

A4: This is not necessarily a cause for concern. Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a gel or a very small amount of powder. The apparent volume can vary between vials containing the same mass of peptide.[6]

Q5: What is the primary mechanism of action for [Met5]-Enkephalin?

A5: [Met5]-Enkephalin is an endogenous opioid peptide that primarily acts as a potent agonist at the δ-opioid receptor and to a lesser extent at the μ-opioid receptor.[7] It is also the endogenous ligand for the opioid growth factor receptor (OGFR), formerly known as the ζ-opioid receptor, which is involved in regulating tissue growth and regeneration.[7] Its binding to these receptors initiates intracellular signaling cascades that modulate pain perception and cell proliferation.

Storage Conditions Summary

Form Temperature Duration Key Considerations
Lyophilized Powder -20°CUp to 1 yearStore in a tightly sealed container, protected from light and moisture.[1][2]
-80°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.[1][2]
In Solution 4°C1-2 weeksUse a sterile, neutral pH buffer (pH 5-7).[6]
-20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.[8]
-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Peptide The peptide has specific solubility characteristics.The recommended solvent is water, up to 100 mg/mL, which may require ultrasonication to fully dissolve.[1][2] For peptides with low aqueous solubility, consider using a small amount of a polar organic solvent like DMSO or DMF before adding an aqueous buffer.
Loss of Peptide Activity Improper storage, repeated freeze-thaw cycles, or bacterial contamination.Ensure the peptide is stored at the correct temperature and protected from moisture and light. When in solution, use sterile buffers, aliquot into single-use volumes, and avoid repeated freeze-thaw cycles.[4][9] Consider filtering the peptide solution through a 0.2 µm filter to remove potential bacterial contamination.[9]
Precipitation of Peptide in Solution The peptide has come out of solution during storage or after a freeze-thaw cycle.If precipitation occurs, gentle warming to 37°C and sonication may help to redissolve the peptide.[8] Ensure the storage buffer is appropriate for the peptide's properties.
Inconsistent Experimental Results Inaccurate peptide concentration due to hygroscopic nature of the powder or adsorption to vials.Allow the vial to equilibrate to room temperature in a desiccator before weighing to prevent moisture absorption.[3] For dilute solutions of hydrophobic peptides, consider using glass or non-adsorbing plastic vials to prevent loss of material.[3]

Experimental Protocols

General Protocol for Reconstitution of this compound Powder
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the powder when the vial is opened.[3]

  • Solvent Addition: Based on the desired stock solution concentration, calculate the required volume of sterile, deionized water or an appropriate buffer (pH 5-7 is optimal for stability).[6]

  • Dissolution: Carefully add the solvent to the vial. To aid dissolution, gentle vortexing or sonication in an ultrasonic bath may be necessary.[1][2][8] For difficult-to-dissolve peptides, heating to 37°C can also be attempted.[8]

  • Aliquoting and Storage: Once fully dissolved, it is highly recommended to aliquot the stock solution into single-use, sterile vials. Store these aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[4][9]

Signaling Pathway and Experimental Workflow

met_enkephalin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met_Enk [Met5]-Enkephalin Opioid_Receptor δ-Opioid Receptor (GPCR) Met_Enk->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia Contributes to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to Hyperpolarization->Neurotransmitter_Release Neurotransmitter_Release->Analgesia Results in

Caption: [Met5]-Enkephalin signaling pathway via δ-opioid receptor.

experimental_workflow start Start storage Store Lyophilized Peptide at -80°C start->storage equilibrate Equilibrate to Room Temperature storage->equilibrate reconstitute Reconstitute in Sterile Buffer equilibrate->reconstitute aliquot Aliquot and Store Solution at -80°C reconstitute->aliquot experiment Perform Experiment (e.g., Cell-based assay) aliquot->experiment data_analysis Data Analysis experiment->data_analysis end End data_analysis->end

Caption: General experimental workflow for using [Met5]-Enkephalin.

References

Technical Support Center: Navigating the Impact of the TFA Counterion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered due to the presence of the trifluoroacetic acid (TFA) counterion in experimental settings. TFA is a common remnant from peptide synthesis and purification, and its presence can significantly impact experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is a TFA counterion and why is it present in my sample?

A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving synthesized peptides from the resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2][4] Consequently, cationic peptides are often isolated as TFA salts, where the negatively charged TFA counterion is associated with positively charged residues on the peptide.[3][5] The amount of residual TFA in a peptide sample can range from 10% to 40%.[6]

Q2: How can the TFA counterion affect my experimental results?

A2: The TFA counterion can interfere with a wide range of experiments, leading to unreliable or misleading data. These effects can be broadly categorized as:

  • Biological Assays: TFA can exhibit cytotoxic effects, either inhibiting or, in some cases, stimulating cell growth, which can lead to experimental variability and false positives or negatives.[2][5][7] For instance, TFA has been shown to inhibit cell proliferation at concentrations as low as 10 nM in some cell types, while promoting growth in others at higher concentrations (0.5–7.0 mM).[7] It can also act as an allosteric modulator of receptors, such as the glycine receptor.[5][7]

  • Physicochemical Characterization:

    • Mass Spectrometry (MS): TFA is known to cause ion suppression in electrospray ionization (ESI)-MS, reducing the sensitivity and accuracy of the analysis.[8][9][10] This is due to its high surface tension, which hinders efficient spray formation, and its tendency to form strong ion pairs with basic groups on peptides in the gas phase.[9]

    • Spectroscopy (CD, FT-IR): TFA can interfere with secondary structure analysis. In Fourier-transform infrared (FT-IR) spectroscopy, TFA has a strong absorbance band around 1673 cm⁻¹ that can overlap with the amide I band of peptides, complicating structural determination.[2][11] In circular dichroism (CD) spectroscopy, TFA can induce a slight increase in helical structures and its acidic nature can complicate pH-dependent studies.[5][7]

    • High-Performance Liquid Chromatography (HPLC): While often used as a mobile phase additive for good peak shapes, impurities in TFA or old bottles can cause noise, high background, and spiking in chromatograms.[12] The concentration of TFA can also significantly affect retention times.[12][13]

  • Peptide Properties: The presence of different counterions can influence the hydrogen-bonding network and alter a peptide's secondary structure and aggregation properties.[5][7]

Q3: When should I consider removing or exchanging the TFA counterion?

A3: It is highly recommended to remove or exchange the TFA counterion for a more biologically compatible one (like acetate or hydrochloride) in the following situations:[2][7]

  • Cell-based assays: Due to the potential for TFA to directly affect cell viability and growth.[2][6]

  • In vivo studies: To avoid unpredictable physiological responses and potential toxicity.[5][14]

  • Sensitive biophysical studies: Such as CD, FT-IR, or NMR, where TFA can interfere with spectral measurements.[2][14]

  • Mass spectrometry-based analyses: To improve sensitivity and avoid ion suppression.[9][10]

  • Preclinical and clinical studies: Where residual TFA is considered toxic and undesirable.[15][16]

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays

Symptoms:

  • High variability in cell proliferation or viability data between experiments.

  • Unexpected inhibition or stimulation of cell growth.

  • Reduced signal or false positives in cellular assays.[2][7]

Possible Cause: Interference from the TFA counterion.

Troubleshooting Workflow:

A Inconsistent Cell Assay Results B Suspect TFA Interference A->B C Quantify Residual TFA B->C D TFA Level > Acceptable Limit? C->D E Perform TFA Counterion Exchange D->E Yes I Consult Literature for Acceptable TFA Limits D->I No F Re-run Cell-Based Assay E->F G Analyze and Compare Results F->G H Problem Resolved G->H J Consider Alternative Peptide Supplier I->J

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Solution:

  • Quantify Residual TFA: If possible, determine the concentration of TFA in your peptide stock solution using methods like ¹⁹F-NMR or ion chromatography.[1][17]

  • Perform Counterion Exchange: Exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride. See the detailed protocols below for common exchange methods.

  • Re-run the Assay: Repeat the cell-based assay with the TFA-exchanged peptide and compare the results to your original data.

Problem 2: Poor Sensitivity and Ion Suppression in Mass Spectrometry

Symptoms:

  • Low signal intensity for your peptide of interest.

  • Inability to detect low-concentration peptides.[9]

  • Presence of unexpected ions in the mass spectra, such as iron complexes.[18][19]

Possible Cause: TFA in the sample or LC mobile phase is causing ionization suppression.[8][9]

Troubleshooting Workflow:

A Poor MS Sensitivity B Check for TFA in Sample and Mobile Phase A->B C TFA Present? B->C D Option 1: Exchange TFA in Sample C->D Yes I Consider Alternative Chromatography C->I No F Re-analyze Sample by MS D->F E Option 2: Modify LC Mobile Phase E->F G Improved Sensitivity? F->G H Problem Resolved G->H Yes G->I No

Caption: Troubleshooting workflow for poor mass spectrometry sensitivity.

Solutions:

  • For the Sample: Perform a TFA counterion exchange on your peptide sample before analysis (see protocols below).

  • For the LC-MS Method:

    • Replace TFA: Substitute TFA in the mobile phase with an MS-friendly alternative like formic acid.[19]

    • Reduce TFA Concentration: If TFA is necessary for chromatographic resolution, use the lowest possible concentration.

    • System Cleaning: If the system has been heavily used with TFA, it may be contaminated. Flush the system thoroughly with a cleaning solution.[20]

Problem 3: Artifacts and Poor Data Quality in Spectroscopic Analyses (CD, FT-IR)

Symptoms:

  • FT-IR: A strong, interfering peak around 1673 cm⁻¹ obscuring the amide I band.[2][11]

  • CD: Unexplained shifts in spectra or difficulties in pH-dependent measurements.[7]

Possible Cause: Direct spectral interference from the TFA counterion.

Solution:

The most effective solution is to exchange the TFA counterion for one that does not have significant absorbance in the spectral region of interest, such as hydrochloride.[7] See the detailed protocols below.

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Counterion Exchange via Lyophilization

This is a widely used and convenient method for exchanging TFA for chloride.[1]

Materials:

  • Peptide-TFA salt

  • Dilute aqueous HCl solution (e.g., 10 mM)[1]

  • Distilled water

  • Lyophilizer

Methodology:

  • Dissolve the peptide-TFA salt in a dilute aqueous HCl solution (e.g., 10 mM) at a concentration of approximately 1 mg/mL.[1]

  • Freeze the solution at -80°C.[1]

  • Lyophilize the frozen sample until all the solvent is removed.

  • Repeat the process of dissolving in the HCl solution and lyophilizing for a total of three cycles to ensure complete exchange.[1]

Note: The optimal HCl concentration can range from 2 to 100 mM, but 10 mM has been shown to be effective without impacting peptide purity.[1][15]

Protocol 2: TFA to Acetate Counterion Exchange via HPLC

This method is suitable for exchanging TFA for acetate, another biologically compatible counterion.[6][15]

Materials:

  • Peptide-TFA salt

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: Acetic acid buffer

  • Mobile Phase B: Acetonitrile with acetic acid

  • HPLC system

  • Lyophilizer

Methodology:

  • Dissolve the peptide-TFA salt in a minimal amount of Mobile Phase A.

  • Load the peptide solution onto the reversed-phase C18 column.

  • Wash the column extensively with the acetic acid buffer to remove the TFA counterions.[15]

  • Elute the peptide using a gradient of acetonitrile containing acetic acid.[15]

  • Collect the fractions containing the peptide.

  • Lyophilize the collected fractions to obtain the peptide as an acetate salt.

Protocol 3: Other Counterion Exchange Methods

Other methods for TFA exchange include:

  • Ion-exchange resin: This involves passing the peptide solution through an anion exchange resin loaded with the desired counterion.[14][21]

  • Deprotonation/Reprotonation: This method requires a basic solution to deprotonate the amino groups, followed by reprotonation with the acid of the desired counterion.[14][21]

Quantitative Data Summary

Table 1: Impact of TFA on Cell Viability

Cell TypeTFA ConcentrationObserved EffectReference
VariousAs low as 10 nMInhibition of cellular proliferation[2][7]
Murine Glioma Cells0.5–7.0 mMStimulation of cell growth and enhanced protein synthesis[4][7]
Chondrocytes, OsteoblastsDose-dependentSuppression of proliferation[22]

Table 2: Comparison of TFA Removal/Exchange Methods

MethodPrincipleAdvantagesDisadvantagesReference
Lyophilization with HCl Displacement of TFA with a stronger acid followed by removal of volatile TFA.Convenient, widely adopted, effective.Requires multiple cycles, working at low pH can potentially degrade sensitive peptides.[1][14][21]
Reversed-Phase HPLC Anion exchange on the column during purification.Can be integrated into the purification step.Can be less efficient for complete removal, may require method redevelopment.[6][14][21]
Ion-Exchange Resin Passing the peptide through a resin with the desired counterion.Can be highly efficient.May require specific resins for different peptides, potential for peptide loss.[14][21]
Deprotonation/Reprotonation Neutralizing the peptide and then re-protonating with a different acid.Can achieve complete removal of the counterion.Requires basic conditions which can degrade some peptides.[14][21]

References

Technical Support Center: Minimizing Peptide Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of peptide adsorption to labware. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide adsorption and why is it a problem?

A1: Peptide adsorption is the non-specific binding of peptides to the surfaces of laboratory consumables, such as microplates, vials, and pipette tips.[1][2][3] This phenomenon can lead to a significant loss of peptide from your sample, resulting in inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility.[3][4] The extent of adsorption is influenced by the peptide's physicochemical properties (e.g., hydrophobicity, charge) and the characteristics of the labware surface.[2]

Q2: Which types of peptides are most prone to adsorption?

A2: Peptides with a high degree of hydrophobicity are particularly susceptible to binding to nonpolar plastic surfaces like polypropylene.[4] Additionally, charged peptides can interact with surfaces through electrostatic interactions. For instance, positively charged (cationic) peptides can adsorb to negatively charged glass surfaces.[2]

Q3: What are "low-binding" labware, and how do they work?

A3: Low-binding labware is specifically designed to minimize peptide and protein adsorption.[1] Manufacturers employ various strategies to achieve this, including using unique polymer blends to create a more hydrophilic surface or applying surface coatings that repel peptides. These surfaces reduce the hydrophobic and electrostatic interactions that cause peptides to stick to the labware.

Q4: Can I reuse low-binding labware?

A4: It is generally not recommended to reuse low-binding labware, especially in sensitive applications like quantitative mass spectrometry or immunoassays. Reuse can lead to cross-contamination and may compromise the integrity of the low-binding surface.

Q5: How does the choice of solvent affect peptide adsorption?

A5: The solvent composition plays a critical role in minimizing peptide adsorption. Increasing the organic content (e.g., acetonitrile) in the sample solvent can significantly improve the recovery of hydrophobic peptides by reducing their interaction with plastic surfaces.[4][5] The pH of the buffer is also important; for example, acidifying the sample with formic or trifluoroacetic acid to a pH below 3 can help reduce the binding of peptides to reversed-phase resins during sample cleanup.[6]

Troubleshooting Guides

Issue 1: Low or no signal in Mass Spectrometry (LC-MS) analysis.

  • Possible Cause: Your peptide of interest may be adsorbing to the surfaces of your sample vials, pipette tips, or the wells of your microplate, leading to a significant loss of sample before it even reaches the instrument.[6][7]

  • Troubleshooting Steps:

    • Evaluate Your Labware: If you are using standard polypropylene labware, consider switching to certified low-binding microplates or vials.[1] For cationic peptides, avoid glass vials unless they have been properly siliconized.[2]

    • Optimize Your Solvent: For hydrophobic peptides, try increasing the percentage of organic solvent (e.g., acetonitrile) in your sample diluent.[4] This can help keep the peptide in solution and reduce its affinity for the container walls.

    • Perform a Recovery Test: Conduct a simple experiment to quantify peptide loss. Prepare a known concentration of your peptide in your standard sample diluent and incubate it in the labware you typically use. Analyze the supernatant at different time points to determine the extent of recovery.

    • Consider Surface Passivation: For glass surfaces, siliconization can create a hydrophobic barrier that prevents peptide adsorption. For other surfaces, polyethylene glycol (PEG) coating can create a hydrophilic layer that repels peptides.

Issue 2: High variability and poor reproducibility in immunoassays (e.g., ELISA).

  • Possible Cause: Inconsistent peptide adsorption across different wells of an assay plate can lead to significant variations in signal intensity.[8] If the peptide standard or the analyte in the sample adsorbs to the plate, it will not be available for binding to the capture antibody, leading to inaccurate results.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Switch to 96-well plates specifically marketed as low-protein or low-peptide binding.

    • Add a Blocking Agent: Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into your assay buffer. BSA can coat the surfaces of the wells and prevent the peptide of interest from adsorbing. However, be mindful that the blocking agent itself could potentially interfere with your assay.

    • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers can help reduce non-specific binding of peptides to the plate surface.

    • Check for Edge Effects: Inconsistent temperature or evaporation across the plate can exacerbate adsorption issues. Ensure proper plate sealing and incubation conditions.

Quantitative Data on Peptide Recovery

The following tables summarize quantitative data from various studies, comparing the recovery of peptides from different types of labware and under different solvent conditions.

Table 1: Comparison of Peptide Recovery from Different Tube Types

Tube TypePeptide 1 Recovery (%)Peptide 2 Recovery (%)Peptide 3 Recovery (%)Reference
Standard Polypropylene~10-20% (at low concentrations)~10-20% (at low concentrations)~10-20% (at low concentrations)[7]
Borosilicate Glass~10-20% (at low concentrations)~10-20% (at low concentrations)~10-20% (at low concentrations)[7]
Protein LoBind TubesSignificantly higher than standard tubesSignificantly higher than standard tubesSignificantly higher than standard tubes[7]

Table 2: Effect of Acetonitrile Concentration on Hydrophobic Peptide Recovery

Acetonitrile (%)Peptide Recovery (%) in PolypropyleneReference
LowCan be significantly low[4][5]
HighApproaching 100%[4][5]

Experimental Protocols

Protocol 1: General Peptide Recovery Assay

This protocol allows you to quantify the recovery of your specific peptide from your chosen labware.

  • Prepare Peptide Stock Solution: Dissolve your peptide in an appropriate solvent to create a concentrated stock solution.

  • Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer.

  • Incubate in Test Labware: Aliquot the working solution into the labware you wish to test (e.g., microplate wells, microcentrifuge tubes).

  • Incubate: Incubate the labware for a specified period (e.g., 1, 4, and 24 hours) under your typical experimental conditions (e.g., temperature, agitation).

  • Collect Supernatant: Carefully collect the supernatant from the test labware.

  • Quantify Peptide: Analyze the concentration of the peptide in the supernatant using a suitable analytical method, such as HPLC or LC-MS.

  • Calculate Recovery: Compare the measured concentration to the initial concentration of the working solution to determine the percentage of peptide recovered.

Protocol 2: Siliconizing Glassware

This protocol creates a hydrophobic surface on glassware to prevent the adsorption of charged peptides. Caution: Dichlorodimethylsilane is toxic and volatile and should be handled in a chemical fume hood with appropriate personal protective equipment.

  • Clean Glassware: Thoroughly clean and dry the glassware to be siliconized.

  • Vapor Phase Deposition (for small items):

    • Place the items in a desiccator.

    • Add a small beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator.

    • Apply a vacuum for a few minutes to allow the silane to vaporize and coat the glassware.

    • Leave under vacuum for 1-2 hours.

  • Solution Phase Deposition (for larger items):

    • Prepare a 5% (v/v) solution of dichlorodimethylsilane in a non-polar solvent like toluene or chloroform.

    • Immerse or rinse the glassware in the solution for 15-30 minutes.

  • Rinse and Dry:

    • Rinse the siliconized glassware thoroughly with the solvent (e.g., toluene), followed by methanol, and then with deionized water.

    • Dry the glassware in an oven at >100°C overnight.

Visualizations

Troubleshooting_Workflow Start Start: Experiencing Low Peptide Recovery Check_Peptide Assess Peptide Properties: Hydrophobic or Charged? Start->Check_Peptide Check_Labware Evaluate Current Labware: Standard Plastic or Glass? Check_Peptide->Check_Labware Both/Unsure Siliconize_Glass Siliconize Glassware Check_Peptide->Siliconize_Glass Charged Optimize_Solvent Optimize Solvent: Increase Organic Content or Adjust pH Check_Peptide->Optimize_Solvent Hydrophobic Low_Bind_Plastic Switch to Low-Binding Plasticware Check_Labware->Low_Bind_Plastic Standard Plastic Check_Labware->Siliconize_Glass Glass Additives Consider Additives: BSA or Detergents Check_Labware->Additives If still issues Recovery_Assay Perform Peptide Recovery Assay Low_Bind_Plastic->Recovery_Assay Siliconize_Glass->Recovery_Assay Optimize_Solvent->Recovery_Assay Additives->Recovery_Assay Re_evaluate Re-evaluate Experiment Recovery_Assay->Re_evaluate Recovery <90% Success Problem Resolved Recovery_Assay->Success Recovery >90% Re_evaluate->Start

Caption: A troubleshooting workflow for addressing low peptide recovery.

Adsorption_Mechanisms cluster_hydrophobic Hydrophobic Interaction cluster_electrostatic Electrostatic Interaction cluster_prevention Prevention Strategies Peptide_H Hydrophobic Peptide (e.g., Leu, Val, Phe residues) Adsorption_H Adsorption Peptide_H->Adsorption_H Surface_PP Polypropylene Surface (Nonpolar) Surface_PP->Adsorption_H LowBind_Surface Low-Binding Surface (Hydrophilic/Coated) Adsorption_H->LowBind_Surface Blocks Interaction Organic_Solvent High Organic Solvent (e.g., Acetonitrile) Adsorption_H->Organic_Solvent Increases Solubility Peptide_C Cationic Peptide (e.g., Lys, Arg residues) Adsorption_E Adsorption Peptide_C->Adsorption_E Surface_G Glass Surface (Negative Silanol Groups) Surface_G->Adsorption_E Siliconized_Glass Siliconized Glass (Hydrophobic Layer) Adsorption_E->Siliconized_Glass Masks Charges

Caption: Mechanisms of peptide adsorption and prevention strategies.

References

Technical Support Center: Enhancing Met-enkephalin Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Met-enkephalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this endogenous opioid peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of Met-enkephalin in vivo?

A1: The low bioavailability of Met-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is primarily attributed to two factors:

  • Rapid Enzymatic Degradation: Met-enkephalin has a very short half-life in vivo, often lasting only a few minutes.[1][2] This is due to its rapid breakdown by various peptidases, collectively known as enkephalinases. Key enzymes involved in this degradation include aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), and angiotensin-converting enzyme (ACE).[1]

  • Poor Membrane Permeability: As a hydrophilic peptide, Met-enkephalin exhibits poor absorption across biological membranes, including the intestinal epithelium and the blood-brain barrier. This limits its ability to reach systemic circulation and its target sites in the central nervous system when administered orally or peripherally.

Q2: How can I prevent the enzymatic degradation of Met-enkephalin in my experiments?

A2: To prevent enzymatic degradation, you can employ several strategies:

  • Enzyme Inhibitors: Co-administration of peptidase inhibitors can protect Met-enkephalin from breakdown. A combination of inhibitors is often more effective due to the involvement of multiple enzymes. For instance, a cocktail of thiorphan (an NEP inhibitor) and bestatin (an APN inhibitor) can be used.

  • Peptide Modifications: Modifying the peptide structure can enhance its stability. Common modifications include:

    • D-amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-isomer at a cleavage site can hinder peptidase recognition. A well-known example is [D-Ala2]-Met-enkephalinamide (DALA), which is resistant to degradation by brain enzymes.[1]

    • Cyclization: Creating a cyclic version of the peptide can make it less susceptible to exopeptidases.

    • N- and C-terminal Modifications: Capping the amino (N-terminus) or carboxyl (C-terminus) ends of the peptide can block the action of aminopeptidases and carboxypeptidases, respectively.

Q3: What are the options for improving the delivery of Met-enkephalin across the blood-brain barrier?

A3: Enhancing the central nervous system (CNS) delivery of Met-enkephalin is a significant challenge. Here are some approaches:

  • Peptide Modifications for Increased Lipophilicity: Increasing the lipophilicity of Met-enkephalin can improve its ability to cross the blood-brain barrier.

  • Glycosylation: Attaching sugar moieties to the peptide can improve its brain uptake. Studies have shown that glycosylation of enkephalin analogs can increase brain uptake by up to 98%.

  • Drug Delivery Systems: Encapsulating Met-enkephalin in nanocarriers can facilitate its transport into the brain. Effective delivery systems include:

    • Liposomes: These lipid-based vesicles can be surface-modified with ligands that target receptors on the blood-brain barrier, such as the transferrin receptor, to promote receptor-mediated transcytosis.

    • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that protect Met-enkephalin from degradation and can be engineered for brain targeting.

Q4: How do I choose the right strategy for my specific experiment?

A4: The optimal strategy depends on your experimental goals:

  • For in vitro studies focusing on receptor binding or cellular effects, using enzyme inhibitors in your buffer solutions is often sufficient to maintain the integrity of Met-enkephalin.

  • For in vivo studies aiming for peripheral effects, a combination of enzyme inhibitors and a suitable delivery system to protect the peptide in circulation would be appropriate.

  • For in vivo studies targeting the central nervous system, a multi-pronged approach is usually necessary. This could involve a stabilized analog of Met-enkephalin encapsulated in a brain-targeting drug delivery system.

Troubleshooting Guides

Issue EncounteredPossible CauseRecommended Solution
No or low analgesic effect observed in vivo after peripheral administration. 1. Rapid degradation of Met-enkephalin in the bloodstream. 2. Poor absorption and inability to cross the blood-brain barrier.1. Co-administer a cocktail of peptidase inhibitors (e.g., thiorphan and bestatin). 2. Use a stabilized analog of Met-enkephalin (e.g., with D-amino acid substitutions). 3. Employ a drug delivery system like liposomes or PLGA nanoparticles to protect the peptide and enhance its circulation time. 4. For CNS effects, consider direct administration routes like intracerebroventricular injection in animal models.
Inconsistent results in cell culture experiments. Degradation of Met-enkephalin by peptidases present in the cell culture medium or released by cells.Add a broad-spectrum peptidase inhibitor cocktail to the cell culture medium. Ensure the inhibitors are compatible with your cell type and experimental conditions.
Difficulty in detecting Met-enkephalin in plasma samples. 1. Very short half-life leading to rapid clearance. 2. Inadequate sample handling leading to ex vivo degradation.1. When collecting blood samples, immediately add them to tubes containing a mixture of peptidase inhibitors. 2. Process the samples at low temperatures (e.g., on ice) and store them at -80°C until analysis. 3. Use a highly sensitive analytical method such as LC-MS/MS for quantification.[3]
Low encapsulation efficiency of Met-enkephalin in nanoparticles. The hydrophilic nature of Met-enkephalin makes it challenging to encapsulate in hydrophobic polymers like PLGA.1. Use a double emulsion (water-in-oil-in-water) solvent evaporation method for nanoparticle preparation. This technique is more suitable for encapsulating hydrophilic molecules. 2. Optimize the formulation parameters, such as the polymer concentration, surfactant type and concentration, and the volume of the aqueous and organic phases.

Data Presentation

Table 1: Impact of Stabilization Strategies on Met-enkephalin Half-Life

StrategySystemHalf-life of Met-enkephalinFold Increase in Half-life
None (Control) In vitro (plasma)< 2 minutes[2][4]-
None (Control) In vitro (cerebrospinal fluid)~26 minutes[5]-
With NEP Inhibitors (Homo- and Heterodimers) In vitro (with Neutral Endopeptidase)Extended by ~5.3 to 22.6 times[6]5.3 - 22.6
D-amino Acid Substitution (DALA) In vitro (plasma)Stable[2][4]Not applicable (stable)

Table 2: Improvement of Met-enkephalin Brain Uptake with Glycosylation

PeptideModificationBrain Uptake Improvement (%)
[D-Cys(2,5),Ser(6),Gly(7)] enkephalin analogs Glycosylation on Ser(6)Up to 98%

Data from in situ rat brain perfusion studies.

Experimental Protocols

Protocol 1: Preparation of Met-enkephalin-Loaded PLGA Nanoparticles

This protocol describes the preparation of PLGA nanoparticles encapsulating Met-enkephalin using a double emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Met-enkephalin

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve a known amount of Met-enkephalin in a small volume of deionized water.

  • Prepare the organic phase (o): Dissolve a specific amount of PLGA in dichloromethane.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator on ice. The sonication parameters (power and duration) should be optimized to achieve the desired droplet size.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion dropwise to a larger volume of PVA solution (the outer aqueous phase, w2) while stirring vigorously with a magnetic stirrer.

  • Solvent evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated peptide. Centrifuge after each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In Situ Rat Brain Perfusion for Bioavailability Assessment

This protocol provides a general outline for an in situ brain perfusion study in rats to assess the brain uptake of Met-enkephalin or its analogs.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)

  • Met-enkephalin or analog solution in perfusion buffer

  • Surgical instruments

  • Brain tissue homogenization buffer

  • Analytical equipment for peptide quantification (e.g., HPLC-MS/MS)

Procedure:

  • Animal preparation: Anesthetize the rat according to an approved protocol. Expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrogradely towards the common carotid artery.

  • Initiate perfusion: Start the perfusion with the buffer at a constant flow rate. Simultaneously, sever the jugular veins to allow for drainage.

  • Administer the peptide: After a brief pre-perfusion with the buffer to wash out the blood, switch to the perfusion buffer containing a known concentration of the Met-enkephalin analog.

  • Perfusion duration: Perfuse for a defined period (e.g., 1-10 minutes).

  • Termination and brain collection: Stop the perfusion and decapitate the animal. Quickly dissect the brain and isolate the desired regions.

  • Sample processing: Homogenize the brain tissue samples in a suitable buffer.

  • Quantification: Analyze the concentration of the peptide in the brain homogenates using a validated analytical method like HPLC-MS/MS.

  • Calculate brain uptake: The brain uptake can be expressed as the amount of peptide per gram of brain tissue or as a permeability-surface area product.

Protocol 3: Hot-Plate Test for Analgesic Activity

This protocol describes a common method to assess the central analgesic effects of Met-enkephalin analogs in rodents.

Materials:

  • Mice or rats

  • Hot-plate apparatus with adjustable temperature

  • Timer

  • Met-enkephalin analog solution for injection

  • Vehicle control solution

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and the hot-plate apparatus before the experiment.

  • Baseline measurement: Place each animal on the hot plate (temperature set to, for example, 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Drug administration: Administer the Met-enkephalin analog or vehicle control via the desired route (e.g., intravenous, intraperitoneal).

  • Post-treatment measurements: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the compound. The results can be expressed as the maximum possible effect (%MPE).

Signaling Pathway and Experimental Workflow Diagrams

MetEnkephalin_Degradation_Pathway cluster_enzymes Enkephalinases MetEnkephalin Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyr MetEnkephalin->Tyr APN Tyr-Gly bond cleavage GlyGlyPheMet Gly-Gly-Phe-Met MetEnkephalin->GlyGlyPheMet TyrGlyGly Tyr-Gly-Gly MetEnkephalin->TyrGlyGly NEP Gly-Phe bond cleavage PheMet Phe-Met MetEnkephalin->PheMet Gly Gly GlyPheMet Gly-Phe-Met APN Aminopeptidase N (APN) NEP Neutral Endopeptidase (NEP) DPP3 Dipeptidyl Peptidase 3 (DPP3) ACE Angiotensin-Converting Enzyme (ACE) Drug_Delivery_System_Workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Administration and Analysis MetEnkephalin Met-enkephalin Emulsification Double Emulsion Solvent Evaporation MetEnkephalin->Emulsification PLGA PLGA Polymer PLGA->Emulsification Nanoparticles Met-enkephalin-loaded PLGA Nanoparticles Emulsification->Nanoparticles Administration Systemic Administration (e.g., intravenous) Nanoparticles->Administration Circulation Systemic Circulation (Protection from Degradation) Administration->Circulation BBB_crossing Blood-Brain Barrier Transport Circulation->BBB_crossing Brain Brain Tissue BBB_crossing->Brain Analysis Quantification of Met-enkephalin Brain->Analysis Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MetEnk Met-enkephalin OpioidReceptor μ/δ-Opioid Receptor (GPCR) MetEnk->OpioidReceptor Binding G_protein Gi/o Protein OpioidReceptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Analgesia, reduced neuronal excitability) PKA->CellularResponse Phosphorylation of target proteins IonChannel->CellularResponse Changes in membrane potential OGFr_Signaling_Pathway cluster_extracellular_ogf Extracellular/Cytoplasm cluster_membrane_ogf Nuclear Envelope cluster_intracellular_ogf Nucleus OGF Opioid Growth Factor (Met-enkephalin) OGFr OGF Receptor (OGFr) OGF->OGFr Binding OGF_OGFr_complex OGF-OGFr Complex OGFr->OGF_OGFr_complex Translocation p16 p16INK4a OGF_OGFr_complex->p16 Upregulation p21 p21WAF1/CIP1 OGF_OGFr_complex->p21 Upregulation CDK Cyclin-Dependent Kinases (CDKs) p16->CDK Inhibition p21->CDK Inhibition CellCycle Cell Cycle Progression (G1 to S phase) CDK->CellCycle Promotion

References

Validation & Comparative

A Comparative Guide to the Biological Activities of [Met5]-Enkephalin and [Leu5]-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous opioid peptides, [Met5]-Enkephalin and [Leu5]-Enkephalin, are pentapeptides that play crucial roles in the body's natural pain-relief and neurotransmission systems. While structurally very similar, differing only in their C-terminal amino acid, this subtle variation imparts distinct nuances to their biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their selection and application.

At a Glance: Key Differences

Feature[Met5]-Enkephalin[Leu5]-Enkephalin
Primary Receptor Target Potent agonist of the δ-opioid receptor, with a lesser affinity for the μ-opioid receptor.[1]Agonist at both μ- and δ-opioid receptors, with a greater preference for the δ-opioid receptor.
Relative Potency Generally considered less potent in certain bioassays.Reported to be 1.56 times more active than [Met5]-Enkephalin in some bioassays.[2]
In Vivo Analgesia Produces a dose-dependent analgesic effect.[3]Demonstrates potent analgesia, particularly when co-administered with peptidase inhibitors to prevent rapid degradation.[4]
Metabolic Stability Rapidly metabolized by various enzymes, including aminopeptidase N and neutral endopeptidase.[1]Also subject to rapid enzymatic degradation.

Quantitative Comparison of Biological Activity

Direct comparative studies providing head-to-head quantitative data on the binding affinities and potencies of [Met5]-Enkephalin and [Leu5]-Enkephalin under identical experimental conditions are limited in the readily available literature. However, data from various sources allows for an informed, albeit indirect, comparison.

Table 1: Opioid Receptor Binding Affinity (Ki)

LigandReceptor SubtypeKi (nM)Source
[Met5]-Enkephalin μ-opioid receptorVaries[1]
δ-opioid receptorVaries[1]
[Leu5]-Enkephalin μ-opioid receptorVaries
δ-opioid receptorVaries

Table 2: In Vitro and In Vivo Potency (EC50/ED50)

LigandAssayPotencySource
[Met5]-Enkephalin Guinea Pig Ileum BioassayLess potent than [Leu5]-Enkephalin[2]
Tail-Flick Test (intrathecal)Dose-dependent analgesia[3]
[Leu5]-Enkephalin Guinea Pig Ileum Bioassay1.56x more active than [Met5]-Enkephalin[2]
Tail-Flick Test (intrathecal, with peptidase inhibitors)EC50 = 0.16 nmol[4]

Signaling Pathways and Experimental Workflows

The biological effects of both [Met5]-Enkephalin and [Leu5]-Enkephalin are primarily mediated through their interaction with μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs).

cluster_0 Opioid Receptor Signaling Pathway Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP ↓ production ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability, ↓ Neurotransmitter Release) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Figure 1. Simplified signaling pathway of enkephalins via opioid receptors.

A common experimental workflow to determine the analgesic properties of these peptides involves in vivo behavioral tests in rodent models.

cluster_1 In Vivo Analgesia Testing Workflow Animal_Prep Animal Acclimation (e.g., Rat or Mouse) Baseline Baseline Nociceptive Test (e.g., Tail-Flick or Hot-Plate) Animal_Prep->Baseline Drug_Admin Administration of Enkephalin ± Peptidase Inhibitor Baseline->Drug_Admin Post_Admin_Test Post-Administration Nociceptive Testing (at various time points) Drug_Admin->Post_Admin_Test Data_Analysis Data Analysis (e.g., %MPE, ED50 calculation) Post_Admin_Test->Data_Analysis

Figure 2. General workflow for assessing the analgesic effects of enkephalins.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This assay is employed to determine the binding affinity (Ki) of [Met5]-Enkephalin and [Leu5]-Enkephalin to opioid receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the opioid receptors. The protein concentration of the membrane preparation is determined.

  • Competitive Binding: A constant concentration of a radiolabeled opioid ligand (e.g., [³H]-naloxone or a specific radiolabeled enkephalin analog) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled enkephalin ([Met5]- or [Leu5]-Enkephalin).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Bioassays: Guinea Pig Ileum and Mouse Vas Deferens

These classic bioassays are used to assess the functional potency (EC50) of opioid agonists by measuring their ability to inhibit electrically induced muscle contractions.

Methodology (Guinea Pig Ileum):

  • Tissue Preparation: A segment of the ileum from a guinea pig is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

  • Drug Application: Increasing concentrations of [Met5]-Enkephalin or [Leu5]-Enkephalin are added to the organ bath.

  • Measurement of Response: The inhibitory effect of the enkephalin on the electrically induced contractions is recorded using a force transducer.

  • Data Analysis: A concentration-response curve is constructed to determine the EC50 value, which is the concentration of the enkephalin that produces 50% of the maximal inhibitory effect.

The protocol for the mouse vas deferens bioassay is similar, with the vas deferens tissue being used instead of the guinea pig ileum.

In Vivo Analgesia Tests: Tail-Flick and Hot-Plate Tests

These behavioral tests are used to evaluate the analgesic efficacy of enkephalins in rodent models.

Methodology (Tail-Flick Test):

  • Animal Handling: A rat or mouse is gently restrained, and its tail is positioned over a radiant heat source.

  • Baseline Measurement: The latency for the animal to flick its tail away from the heat is recorded as the baseline response time.

  • Drug Administration: [Met5]-Enkephalin or [Leu5]-Enkephalin is administered, often via intracerebroventricular or intrathecal injection to bypass the blood-brain barrier. Due to their rapid degradation, co-administration with peptidase inhibitors is common.

  • Post-Drug Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. The data can be used to determine the dose-response relationship and the ED50 (the dose that produces a maximal analgesic effect in 50% of the animals or 50% of the maximal possible effect).

Methodology (Hot-Plate Test):

  • Apparatus: A heated plate is maintained at a constant temperature (e.g., 55°C).

  • Animal Placement: A mouse or rat is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a paw or jumping) is recorded.

  • Drug Administration and Testing: Similar to the tail-flick test, the enkephalin is administered, and the latency to the pain response is measured at different time points.

  • Data Analysis: An increase in the response latency indicates analgesia.

Concluding Remarks

Both [Met5]-Enkephalin and [Leu5]-Enkephalin are integral components of the endogenous opioid system, with a primary preference for δ-opioid receptors. [Leu5]-Enkephalin appears to exhibit a somewhat higher potency in certain functional assays. However, the in vivo efficacy of both peptides is significantly limited by their rapid enzymatic degradation. For researchers investigating the physiological roles of these enkephalins or exploring them as therapeutic leads, consideration of their distinct receptor interaction profiles and the necessity of mitigating their metabolic instability are paramount. Further direct comparative studies are warranted to provide a more definitive quantitative understanding of their respective biological activities.

References

The C-Terminus of Enkephalins: A Comparative Analysis of Amide Versus Carboxylic Acid Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous enkephalins, key players in the opioid system, are pentapeptides that naturally terminate with a carboxylic acid. However, their therapeutic potential is significantly hampered by rapid enzymatic degradation and poor bioavailability. A primary strategy to overcome these limitations involves the modification of the C-terminus, most commonly through amidation. This guide provides an objective comparison of enkephalins with a C-terminal amide versus the native carboxylic acid, supported by experimental data, detailed protocols, and pathway visualizations to inform drug design and development.

Performance Comparison: Amide vs. Carboxylic Acid C-Terminus

Modification of the C-terminal carboxylic acid to an amide profoundly impacts the biological and pharmacological properties of enkephalins. The primary advantages of C-terminal amidation are significantly increased stability against enzymatic degradation and potentially altered receptor binding affinity and selectivity.

Quantitative Data Summary

The following tables summarize the receptor binding affinities (Ki) and functional potencies (IC50/EC50) for Leu-enkephalin and its analogues at the mu (µ) and delta (δ) opioid receptors. While direct head-to-head data for the exact same enkephalin in both acid and amide forms from a single study is limited, the presented data allows for a comparative inference.

LigandReceptorBinding Affinity (Ki, nM)Reference
[Leu]-enkephalin (acid)δ-Opioid Receptor1.26[1]
µ-Opioid Receptor1.7[1]
Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OH (acid)δ-Opioid Receptor"same as enkephalinamide"[2]
µ-Opioid Receptor~7-fold lower than enkephalinamide[2]

Table 1: Receptor Binding Affinity Comparison. This table presents the binding affinities of C-terminal acid enkephalins. Note that one study directly compares a C-terminally extended acid derivative to an "enkephalinamide," suggesting amides generally exhibit strong binding.

LigandReceptorFunctional Potency (IC50, nM)Assay TypeReference
[Leu]-enkephalin (acid)δ-Opioid Receptor1.2 (cAMP)cAMP Inhibition[1]
µ-Opioid Receptor10.5 (cAMP)cAMP Inhibition[1]
[Leu]-enkephalin (acid)δ-Opioid Receptor8.9 (β-arrestin)β-arrestin Recruitment[1]
µ-Opioid Receptor977 (β-arrestin)β-arrestin Recruitment[1]

Table 2: Functional Potency Comparison. This table shows the functional potency of [Leu]-enkephalin with a free carboxylic acid C-terminus in different signaling pathways.

PropertyEnkephalin (Carboxylic Acid)Enkephalin (Amide)Key Implications
Metabolic Stability Very low (half-life < 10 min in plasma)Significantly IncreasedAmidation protects against carboxypeptidase degradation, prolonging the peptide's duration of action.
Receptor Binding High affinity for δ and µ receptorsGenerally maintained or can be slightly alteredThe neutral amide may lead to different interactions within the receptor binding pocket compared to the negatively charged carboxylate.
Bioavailability PoorImprovedIncreased stability and potentially altered physicochemical properties can lead to better absorption and distribution.

Table 3: Qualitative Comparison of Enkephalin C-Terminal Modifications.

Signaling Pathways

Enkephalins elicit their effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase and modulation of ion channels via G-protein activation. Additionally, opioid receptor activation can trigger a G-protein-independent pathway involving β-arrestin, which is implicated in receptor desensitization, internalization, and biased signaling.

Opioid Receptor Signaling Pathways cluster_0 G-Protein Dependent Signaling cluster_1 β-Arrestin Dependent Signaling Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor binds G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein activates GRK GRK Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α subunit inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels βγ subunit modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity GRK->Opioid_Receptor phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Pathway activates

Figure 1: Opioid Receptor Signaling Pathways. This diagram illustrates the two major signaling cascades initiated by enkephalin binding to opioid receptors.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human µ- or δ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A radiolabeled opioid receptor ligand with high affinity, such as [³H]-DAMGO for µ-receptors or [³H]-Naltrindole for δ-receptors, is used at a concentration near its Kd value.

  • Competition Assay: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., enkephalin-acid or enkephalin-amide).

  • Incubation: The reaction mixture is incubated at 25°C for 60-90 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional potency (EC50 or IC50) of agonists in inhibiting adenylyl cyclase.

Methodology:

  • Cell Culture: Cells expressing the opioid receptor of interest are plated in a multi-well plate.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Cells are concurrently treated with varying concentrations of the test agonist.

  • Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is calculated.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the activated opioid receptor.

Methodology:

  • Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., PathHunter assay). The opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA).

  • Cell Line: A cell line co-expressing the tagged receptor and β-arrestin is used.

  • Agonist Stimulation: Cells are treated with varying concentrations of the test agonist.

  • Recruitment and Complementation: Agonist binding induces receptor phosphorylation and subsequent recruitment of β-arrestin-EA to the receptor-ProLink, forcing the complementation of the enzyme fragments and forming an active enzyme.

  • Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light signal is measured using a luminometer.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal β-arrestin recruitment (EC50) is determined.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-Arrestin Recruitment Assay B1 Prepare Receptor Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter to Separate Bound/Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 C1 Culture Receptor- Expressing Cells C2 Stimulate with Forskolin & Treat with Agonist C1->C2 C3 Incubate C2->C3 C4 Lyse Cells & Measure cAMP Levels C3->C4 C5 Calculate EC50 C4->C5 A1 Use Cells with Tagged Receptor & β-Arrestin A2 Treat with Agonist A1->A2 A3 Recruitment & Enzyme Complementation A2->A3 A4 Add Substrate & Measure Luminescence A3->A4 A5 Calculate EC50 A4->A5

References

Validating the Purity of [Met5]-Enkephalin, Amide TFA: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like [Met5]-Enkephalin, amide TFA is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by experimental protocols and data interpretation guidelines.

[Met5]-Enkephalin is an endogenous opioid pentapeptide with analgesic and other neuromodulatory properties, making it a subject of interest in pain management and neuroscience research. The amidated C-terminus and the presence of a trifluoroacetate (TFA) counterion are common features of commercially available synthetic peptides, influencing their stability and solubility. High-purity this compound is essential for accurate and reproducible experimental results. Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of such peptides.

High-Performance Liquid Chromatography (HPLC): The Principal Method for Purity Assessment

RP-HPLC separates molecules based on their hydrophobicity. In the context of this compound, this technique is highly effective at separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS).

Common Impurities in Synthetic Peptides

Impurities in synthetic peptides can arise from various sources during synthesis and purification. These include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

  • Diastereomers: Resulting from racemization of amino acids during synthesis.

  • Oxidized or reduced forms: Particularly relevant for methionine-containing peptides.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm or 280 nm
Injection Volume 20 µL
Column Temperature 25°C

Procedure:

  • Sample Preparation: Dissolve the this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram for the duration of the gradient.

  • Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Data Interpretation

A successful HPLC separation will show a sharp, symmetrical main peak corresponding to this compound, well-resolved from any smaller peaks representing impurities. The retention time of the main peak should be consistent across multiple runs. Purity is typically reported as a percentage of the main peak area relative to the total peak area. For research-grade peptides, a purity of ≥95% is generally acceptable, while for pharmaceutical applications, purity requirements are much stricter (often >98%).

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity determination, other techniques provide orthogonal information and can be used for a more comprehensive characterization of this compound.

TechniquePrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.Provides molecular weight confirmation of the main peak and impurities. Highly sensitive.Quantitative accuracy can be lower than HPLC-UV without appropriate standards.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Provides information on the amino acid composition and the total peptide content.Does not provide information on the sequence or the presence of modified amino acids. Destructive to the sample.
Capillary Electrophoresis (CE) Separates molecules based on their charge-to-size ratio in an electric field.High separation efficiency and resolution. Requires very small sample volumes.Can be less robust and reproducible than HPLC for some applications.
Quantitative Nuclear Magnetic Resonance (qNMR) Uses the principles of NMR to quantify the peptide against a certified internal standard.A primary analytical method that does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to other methods. Requires specialized equipment and expertise.

Comparison of HPLC and LC-MS for Purity Validation

FeatureHPLC-UVLC-MS
Primary Measurement Purity based on UV absorbancePurity and identity based on mass-to-charge ratio
Quantitation Highly accurate and reproducibleCan be quantitative but may require isotopic standards for best accuracy
Impurity Identification Based on retention time; no structural informationProvides molecular weight of impurities, aiding in their identification
Sensitivity Good, typically in the microgram rangeVery high, can detect femtomole to attomole levels
Cost & Complexity Lower cost, relatively straightforward operationHigher initial and maintenance costs, more complex operation and data analysis

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of [Met5]-Enkephalin, the following diagrams illustrate the HPLC workflow and the peptide's signaling pathway.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis peptide This compound dissolve Dissolution (1 mg/mL) peptide->dissolve solvent Mobile Phase A solvent->dissolve autosampler Autosampler Injection dissolve->autosampler column C18 Column Separation autosampler->column Gradient Elution detector UV Detection (215 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (%) integration->calculation signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular enkephalin [Met5]-Enkephalin DOR Delta-Opioid Receptor (DOR) enkephalin->DOR binds g_protein Gi/o Protein DOR->g_protein activates ac Adenylyl Cyclase g_protein->ac ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel modulation mapk MAPK Pathway g_protein->mapk activation camp cAMP ac->camp inhibition pka Protein Kinase A (PKA) camp->pka activation cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response ion_channel->cellular_response mapk->cellular_response

[Met⁵]-Enkephalin vs. DAMGO: A Comparative Guide to Mu-Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of the endogenous opioid peptide [Met⁵]-Enkephalin and the synthetic peptide agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) for the mu-opioid receptor (MOR). The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Quantitative Binding Affinity Data

The binding affinities of [Met⁵]-Enkephalin and DAMGO for the mu-opioid receptor are typically determined through competitive radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

LigandReceptorPreparationRadioligandKi (nM)Reference
DAMGO Mu-opioidRat brain membranes[³H]DAMGO1.6--INVALID-LINK--[1]
[Met⁵]-Enkephalin Human mu-opioidCHO-K1 cells[³H]-Diprenorphine1.5--INVALID-LINK--[2]
[Met⁵]-Enkephalin Human mu-opioidCloned receptor[³H]diprenorphine19--INVALID-LINK--[2]

Note: Direct comparison of Ki values should be made with caution due to variations in experimental conditions, such as tissue preparation (e.g., rat brain membranes vs. cell lines expressing the human receptor) and the specific radioligand used. However, the data consistently demonstrate that both DAMGO and [Met⁵]-Enkephalin are high-affinity agonists for the mu-opioid receptor.

Experimental Protocols

The determination of binding affinity is predominantly achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay using [³H]-DAMGO to determine the Ki of a test ligand (e.g., [Met⁵]-Enkephalin) for the mu-opioid receptor.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand ([³H]-DAMGO) from the mu-opioid receptor.

Materials:

  • Biological Material: Membranes prepared from rat brain tissue or cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-DAMGO (a high-affinity, selective mu-opioid agonist).

  • Test Ligand: [Met⁵]-Enkephalin.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity opioid ligand (e.g., naloxone) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with appropriate additives (e.g., MgCl₂).

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances. Resuspend the final pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]-DAMGO (typically near its Kd value), and varying concentrations of the unlabeled test ligand ([Met⁵]-Enkephalin).

  • Total and Non-specific Binding:

    • Total Binding: Tubes containing only membranes and [³H]-DAMGO.

    • Non-specific Binding: Tubes containing membranes, [³H]-DAMGO, and a saturating concentration of naloxone.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Assay: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding of an agonist like [Met⁵]-Enkephalin or DAMGO, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates intracellular signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway.[3][4]

G-Protein Signaling Pathway

The canonical signaling pathway for opioid-induced analgesia is mediated by the activation of inhibitory G-proteins (Gi/o).[5]

G_Protein_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist ([Met5]-Enkephalin or DAMGO) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Mu-opioid receptor G-protein signaling pathway.

Upon agonist binding, the MOR activates the heterotrimeric Gi/o protein, causing it to dissociate into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular mechanisms underlying analgesia.

β-Arrestin Signaling Pathway

The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. This pathway is implicated in the development of tolerance and some of the side effects of opioids.[3]

Beta_Arrestin_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist ([Met5]-Enkephalin or DAMGO) MOR_P Phosphorylated MOR Agonist->MOR_P Binds & Induces Phosphorylation Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits GRK GRK GRK->MOR_P Phosphorylates Clathrin Clathrin-Coated Pit Beta_Arrestin->Clathrin Promotes Internalization via MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK Can initiate Endosome Endosome Clathrin->Endosome Forms

Caption: Mu-opioid receptor β-arrestin signaling pathway.

Following prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin, which leads to the internalization of the receptor into endosomes. This process can lead to receptor downregulation or recycling back to the cell surface. Additionally, β-arrestin can initiate its own signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a radioligand binding assay to compare the binding affinities of [Met⁵]-Enkephalin and DAMGO.

Experimental_Workflow A 1. Prepare Mu-Opioid Receptor Membrane Homogenate B 2. Set up Competition Binding Assay - [3H]-Radioligand (e.g., [3H]-DAMGO) - Varying concentrations of unlabeled ligands  ([Met5]-Enkephalin and DAMGO) A->B C 3. Incubate to Reach Equilibrium B->C D 4. Separate Bound and Free Ligand (Rapid Filtration) C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Data Analysis - Generate competition curves - Determine IC50 values - Calculate Ki values (Cheng-Prusoff) E->F G 7. Compare Binding Affinities F->G

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Synthetic Enkephalin Analogs: Quest for Potent and Safer Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous enkephalins, while potent neuromodulators of pain, are limited by their poor metabolic stability and low bioavailability. This has spurred the development of a diverse array of synthetic enkephalin analogs designed to overcome these limitations while offering enhanced potency, selectivity, and improved side-effect profiles. This guide provides a comparative analysis of several key classes of synthetic enkephalin analogs, supported by experimental data on their receptor binding affinities, functional potencies, and in vivo analgesic effects.

Overview of Enkephalin Analogs and Their Therapeutic Potential

Enkephalins exert their analgesic effects primarily through the activation of mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2] The therapeutic challenge lies in designing analogs that can effectively manage pain without the significant side effects associated with traditional opioids, such as respiratory depression, tolerance, and dependence.[1][3] Researchers have explored various strategies to achieve this, including structural modifications to enhance receptor affinity and selectivity, improve metabolic stability, and modulate signaling pathways.

Key strategies in the development of synthetic enkephalin analogs include:

  • Amino Acid Substitution: Replacing natural amino acids with unnatural ones, such as D-amino acids or modified residues, to increase resistance to enzymatic degradation and alter receptor selectivity.[4]

  • Cyclization: Creating cyclic structures to constrain the peptide's conformation, which can lead to higher receptor affinity and selectivity.[5][6][7]

  • Lipophilic Modifications: Incorporating hydrophobic moieties to enhance the ability of the analogs to cross the blood-brain barrier.[4][8]

  • Glycosylation: Attaching sugar molecules to the peptide backbone to improve bioavailability and reduce dependence liability.[3]

  • Multifunctional Ligands: Designing analogs that can interact with multiple opioid receptors, potentially leading to a more favorable therapeutic profile.[4][9][10]

Comparative Performance of Synthetic Enkephalin Analogs

The following tables summarize the quantitative data on the binding affinities and functional potencies of representative synthetic enkephalin analogs from various studies.

Table 1: Binding Affinities (Ki, nM) of Synthetic Enkephalin Analogs for Opioid Receptors
Analog ClassSpecific Analogμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ or δ/μ)Reference
4-Anilidopiperidine Analogs Ligand 10---δ/μ = 2.4 (functional assay)[4]
Ligand 14-0.69-δ/μ = 0.03[4]
Ligand 160.380.36-Balanced[4]
Cyclic Analogs DPLPE-10.0 (IC50)-δ/μ = 370[5]
[Phe⁶]DPLPE (1)-4.0 (IC50)-δ/μ = 2800[5]
[p-F-Phe⁴,Phe⁶]DPLPE (2)---δ/μ = 45,000 (bioassay)[5][7]
[p-Br-Phe⁴] Analog-0.19 (IC50)-δ/μ = 21,000[5][7]
[p-ClPhe⁴]DPDPE---μ/δ = 574[6]
[p-IPhe⁴]DPDPE---GPI/MVD = 17,374[6]
Leu-Enkephalin Analogs KK-102-70% relative to Leu-ENK--[8]
KK-103-68% relative to Leu-ENK--[1][8]
Multifunctional Analogs LYS729 (1)----[9]
LYS436 (2)220---[9]
LYS540 (3)21---[9]
LYS744 (6)--1.3MOR/DOR agonist, KOR antagonist[9][10]
Table 2: Functional Potency (IC50/EC50, nM) of Synthetic Enkephalin Analogs
Analog ClassSpecific AnalogAssayμ-Opioid Receptorδ-Opioid ReceptorReference
4-Anilidopiperidine Analogs Ligand 14MVD-24[4]
Ligand 16MVD-1.83[4]
Ligand 16GPI8.51-[4]
Ligand 16hDOR-0.77 (EC50)[4]
Ligand 16rMOR0.88 (EC50)-[4]
Cyclic Analogs [p-F-Phe⁴,Phe⁶]DPLPE (2)MVD-0.016[5][7]
Multifunctional Analogs LYS744 (6)GTPγS52 (IC50, KOR antagonist)-[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Enkephalin Analogs

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), synthetic enkephalin analogs initiate a signaling cascade that ultimately leads to the modulation of nociceptive pathways.[11] The activation of these receptors generally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and a reduction in the release of pain-transmitting neurotransmitters.[11]

Enkephalin_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Enkephalin_Analog Enkephalin Analog Opioid_Receptor Opioid Receptor (μ, δ, κ) Enkephalin_Analog->Opioid_Receptor Binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization Ion_Channels->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Simplified signaling pathway of enkephalin analogs.

Experimental Workflow for Opioid Receptor Binding Assay

A common method to determine the binding affinity of synthetic analogs is the radioligand competition assay.[8][12][13] This assay measures the ability of an unlabeled compound (the synthetic analog) to compete with a radiolabeled ligand for binding to the opioid receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes expressing a specific opioid receptor) Incubation_Mix Incubate Receptor Source, Radioligand, and Test Compound Receptor_Source->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [³H]DADLE) Radioligand->Incubation_Mix Test_Compound Synthetic Enkephalin Analog (unlabeled, varying concentrations) Test_Compound->Incubation_Mix Separation Separate Bound from Free Radioligand (e.g., filtration) Incubation_Mix->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve Ki_Calculation Calculate IC50 and Ki values Competition_Curve->Ki_Calculation

Caption: General workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure based on methodologies described in the literature.[8][9][10][13]

Objective: To determine the binding affinity (Ki) of a synthetic enkephalin analog for a specific opioid receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the opioid receptor of interest (e.g., HEK293 cells).[14]

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).[9]

  • Unlabeled synthetic enkephalin analog at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the unlabeled synthetic enkephalin analog at a range of concentrations.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled analog. The concentration of the analog that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

In Vivo Analgesic Assays: Hot-Plate and Tail-Flick Tests

These are common behavioral tests in rodents to assess the analgesic properties of compounds.[1][15]

Objective: To evaluate the antinociceptive effects of synthetic enkephalin analogs in animal models of acute pain.

Apparatus:

  • Hot-Plate Test: A heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Tail-Flick Test: A device that applies a radiant heat source to the animal's tail.

Procedure:

  • Acclimation: Acclimate the animals (e.g., mice or rats) to the testing environment.

  • Baseline Measurement: Determine the baseline latency for the animal to respond to the thermal stimulus (e.g., licking a paw or flicking its tail) before drug administration.

  • Drug Administration: Administer the synthetic enkephalin analog via a specific route (e.g., subcutaneous, intravenous, or intracerebroventricular injection).

  • Post-Treatment Measurements: At various time points after drug administration, place the animal on the hot plate or position its tail in the tail-flick apparatus and measure the latency to respond. A cut-off time is typically set to prevent tissue damage.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[1]

Conclusion

The comparative analysis of synthetic enkephalin analogs reveals a dynamic field of research with significant progress in developing potent and selective analgesics. Modifications such as cyclization and the incorporation of unnatural amino acids have yielded analogs with sub-nanomolar potencies and high selectivity for specific opioid receptors. Furthermore, the development of multifunctional ligands and glycosylated peptides holds promise for creating analgesics with improved side-effect profiles and reduced dependence liability. The continued exploration of structure-activity relationships and the use of detailed in vitro and in vivo characterization will be crucial in the journey to develop safer and more effective pain therapeutics.

References

A Researcher's Guide to [Met5]-Enkephalin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a comparative analysis of commercially available [Met5]-Enkephalin antibodies, focusing on their cross-reactivity with other endogenous opioid peptides. The information presented here is intended to aid in the selection of the most appropriate antibody for your research needs.

Understanding the Challenge: The Opioid Peptide Family

[Met5]-Enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met. It belongs to the endogenous opioid peptide family, which includes other structurally similar peptides such as [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu), β-endorphin, and dynorphins. The high degree of sequence homology, particularly the shared N-terminal "opioid motif" (Tyr-Gly-Gly-Phe), presents a significant challenge in the development of highly specific antibodies. Cross-reactivity with these related peptides can lead to inaccurate quantification and misinterpretation of experimental data. For instance, the N-terminal sequence of β-endorphin is identical to that of [Met5]-Enkephalin, making it a potential source of cross-reactivity[1].

Comparative Analysis of [Met5]-Enkephalin Antibody Cross-Reactivity

The following table summarizes the available cross-reactivity data for several commercially available antibodies against [Met5]-Enkephalin. The data has been compiled from product datasheets and relevant publications. It is important to note that cross-reactivity can be method-dependent, and the values presented here were primarily determined by radioimmunoassay (RIA) or ELISA.

Antibody/SupplierCatalog #TypeCross-Reactivity with [Leu5]-EnkephalinCross-Reactivity with β-endorphinCross-Reactivity with Dynorphin AOther Cross-Reactivities
ImmunoStar20065Polyclonal (Rabbit)Partial (Staining is partially blocked)Not SpecifiedNot SpecifiedStaining is completely eliminated by [Met5]-Enkephalin.[2][3][4]
Abcamab150346Monoclonal (Mouse)Does not distinguish (Implied 100%)Not SpecifiedNot SpecifiedThis antibody is marketed for [Leu5]-Enkephalin but also detects [Met5]-Enkephalin.[5]
Peninsula Laboratories
(A study using)N/APolyclonal (Rabbit)NegligibleNegligible (native and oxidized)Not SpecifiedSpecific for [Met5]-Enkephalin sulphoxide.

Data not available for all peptides for all antibodies. Researchers are encouraged to contact the suppliers for the most up-to-date and complete cross-reactivity information.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity is crucial. The following are detailed methodologies for two common immunoassays used for this purpose: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Competitive ELISA Protocol

This method relies on the competition between the unlabeled [Met5]-Enkephalin in the sample (or a standard) and a fixed amount of labeled [Met5]-Enkephalin for binding to a limited amount of antibody coated on a microplate.

Materials:

  • Microtiter plates

  • [Met5]-Enkephalin antibody

  • [Met5]-Enkephalin standard

  • Biotinylated or enzyme-conjugated [Met5]-Enkephalin

  • Peptides to be tested for cross-reactivity ([Leu5]-Enkephalin, β-endorphin, etc.)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the [Met5]-Enkephalin antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction: Add a mixture of the biotinylated or enzyme-conjugated [Met5]-Enkephalin and either the [Met5]-Enkephalin standard or the peptide being tested for cross-reactivity to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: If using a biotinylated tracer, add streptavidin-enzyme conjugate and incubate. Then, add the substrate solution and incubate until color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of the competing peptide is inversely proportional to the signal. Cross-reactivity is calculated as the ratio of the concentration of [Met5]-Enkephalin to the concentration of the cross-reacting peptide required to displace 50% of the labeled tracer.

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen for antibody binding sites.

Materials:

  • Assay tubes

  • [Met5]-Enkephalin antibody

  • [Met5]-Enkephalin standard

  • Radiolabeled [Met5]-Enkephalin (e.g., 125I-labeled)

  • Peptides to be tested for cross-reactivity

  • Assay Buffer

  • Separating agent (e.g., second antibody, charcoal)

  • Gamma counter

Procedure:

  • Assay Setup: In assay tubes, add the assay buffer, [Met5]-Enkephalin antibody, and either the [Met5]-Enkephalin standard or the peptide being tested for cross-reactivity.

  • Addition of Tracer: Add a known amount of radiolabeled [Met5]-Enkephalin to each tube.

  • Incubation: Incubate the tubes, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Antigen: Add a separating agent to precipitate the antibody-bound antigen. Centrifuge the tubes to pellet the precipitate.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled peptide in the sample. A standard curve is generated, and the cross-reactivity is calculated similarly to the ELISA method.

Signaling Pathway of [Met5]-Enkephalin

[Met5]-Enkephalin primarily exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The predominant receptors for enkephalins are the mu (μ) and delta (δ) opioid receptors.[6] The signaling cascade is initiated by the binding of [Met5]-Enkephalin to the receptor, leading to a conformational change and the activation of intracellular G-proteins (typically of the Gi/o family).[7]

Enkephalin_Signaling Met_Enk [Met5]-Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Met_Enk->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ subunits) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel βγ inhibits K_Channel GIRK Channels G_Protein->K_Channel βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_Channel->Hyperpolarization Immunoassay_Workflow Start Start: Antibody Cross-Reactivity Assessment Prepare_Reagents Prepare Reagents: - Antibody Solution - Labeled [Met5]-Enkephalin - Standards & Competing Peptides Start->Prepare_Reagents Coat_Plate Coat Microplate with Antibody (ELISA) Prepare_Reagents->Coat_Plate Block_Plate Block Non-specific Sites Coat_Plate->Block_Plate Competitive_Incubation Competitive Incubation: Add Labeled Antigen + (Standard or Competing Peptide) Block_Plate->Competitive_Incubation Wash Wash to Remove Unbound Reagents Competitive_Incubation->Wash Detection Add Detection Reagents (e.g., Substrate) Wash->Detection Measure_Signal Measure Signal (e.g., Absorbance) Detection->Measure_Signal Analyze_Data Data Analysis: - Generate Standard Curve - Calculate % Cross-Reactivity Measure_Signal->Analyze_Data End End: Determine Antibody Specificity Analyze_Data->End

References

Confirming Agonist Activity at Delta-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety.[1][2][3][4] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are associated with significant side effects like respiratory depression and addiction, DOR agonists have shown a potentially safer profile.[2] Rigorous confirmation of agonist activity at the DOR is a critical step in the drug discovery and development process. This guide provides a comparative overview of key experimental methods, presenting quantitative data for established and novel DOR agonists, detailed experimental protocols, and visual workflows to aid in the selection of appropriate assays.

In Vitro Assays for Confirming DOR Agonist Activity

A variety of in vitro assays are available to characterize the interaction of a compound with the delta-opioid receptor and its subsequent cellular effects. These assays can be broadly categorized into those that measure binding affinity, G-protein activation, second messenger modulation, and protein-protein interactions.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for the DOR. These assays measure the displacement of a radiolabeled ligand by the test compound from the receptor.

Quantitative Data Comparison

CompoundReceptorAssay TypeKi (nM)Reference Compound
[3H]DPDPEδ-OpioidSaturation Binding3.87 (Kd)-
[3H]DAMGOµ-OpioidSaturation Binding1.07 (Kd)-
[3H]U69,593κ-OpioidSaturation Binding1.2 (Kd)-
Leu-enkephalinδ-OpioidCompetition BindingVaries[3H]DPDPE
SNC80δ-OpioidCompetition BindingVaries[3H]DPDPE

Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kd (dissociation constant) is the concentration of radioligand at which half of the receptors are occupied at equilibrium.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a radiolabeled DOR-selective antagonist (e.g., [3H]naltrindole) or agonist (e.g., [3H]DPDPE).[5]

    • Varying concentrations of the unlabeled test compound.

    • Cell membrane preparation (typically 5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) to separate bound from free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove non-specifically bound radioligand.[6]

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (DOR-expressing cells) Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]DPDPE) Radioligand->Incubate TestCompound Prepare Test Compound (serial dilutions) TestCompound->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve (% Bound vs. [Compound]) Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff Equation) Calculate_IC50->Calculate_Ki

Caption: Workflow of a radioligand competition binding assay.

G-Protein Activation Assays: GTPγS Binding

Delta-opioid receptors are coupled to inhibitory G-proteins (Gi/Go).[7] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation.

Quantitative Data Comparison

CompoundEC50 (nM)Emax (% of DAMGO)Reference
DAMGO (at MOR)Varies100[8]
DPDPEVariesVaries[8]
Deltorphin IIVariesVaries[8]

EC50 (half maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the agonist.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare membranes from DOR-expressing cells.

  • Assay Buffer: Use a buffer containing MgCl2, EDTA, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes.

    • [35S]GTPγS (typically 0.05-0.1 nM).

    • GDP (to enhance the signal-to-noise ratio).

    • Varying concentrations of the test agonist.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the filter-bound radioactivity.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of agonist concentration to determine EC50 and Emax values.

Workflow for GTPγS Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (DOR-expressing cells) Incubate Incubate Membranes, [35S]GTPγS, GDP & Test Agonist Membranes->Incubate GTPgS Prepare [35S]GTPγS GTPgS->Incubate Agonist Prepare Test Agonist (serial dilutions) Agonist->Incubate Filter Filter to Separate Bound & Free [35S]GTPγS Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Specific Binding vs. [Agonist] Count->Plot Calculate Determine EC50 & Emax Plot->Calculate

Caption: Workflow of a [35S]GTPγS binding assay.

Second Messenger Assays: cAMP Inhibition

Activation of the Gi/Go-coupled DOR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11]

Quantitative Data Comparison

CompoundAssay TypeEC50 (nM)Emax (% Inhibition)
SNC80cAMP InhibitionVariesVaries
Leu-enkephalincAMP InhibitionVariesVaries
TAN-67cAMP InhibitionVariesVaries

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate DOR-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test agonist and a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF, AlphaScreen, or ELISA.[12]

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels as a function of agonist concentration to determine EC50 and Emax values.

Delta-Opioid Receptor Signaling Pathway

G Agonist DOR Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization

Caption: Simplified delta-opioid receptor signaling pathway.

β-Arrestin Recruitment Assays

Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the DOR. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling.[13] Assays to measure β-arrestin recruitment are vital for understanding biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling).

Quantitative Data Comparison

CompoundAssay TypeEC50 (nM)Emax (% of Leu-enkephalin)
Leu-enkephalinβ-arrestin 2 RecruitmentVaries100
SNC80β-arrestin 2 RecruitmentVaries>100
TAN-67β-arrestin 2 RecruitmentVaries<100

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Line: Use a cell line co-expressing the DOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.

  • Cell Plating: Plate the cells in a 96-well assay plate.

  • Agonist Addition: Add varying concentrations of the test agonist.

  • Incubation: Incubate for 90-120 minutes at 37°C.

  • Detection: Add the detection reagent containing the chemiluminescent substrate.

  • Signal Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal as a function of agonist concentration to determine EC50 and Emax values.

Workflow for β-Arrestin Recruitment Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Plate PathHunter Cells (DOR-enzyme fragment & β-arrestin-complement) Add_Agonist Add Test Agonist to Cells Cells->Add_Agonist Agonist Prepare Test Agonist (serial dilutions) Agonist->Add_Agonist Incubate Incubate Add_Agonist->Incubate Add_Substrate Add Detection Reagent (Substrate) Incubate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Plot Plot Luminescence vs. [Agonist] Measure->Plot Calculate Determine EC50 & Emax Plot->Calculate

Caption: Workflow of a PathHunter® β-arrestin recruitment assay.

In Vivo Assays for Confirming DOR Agonist Activity

In vivo assays are essential to confirm that the effects observed in vitro translate to a physiological response in a whole organism.

Analgesia Models

The primary therapeutic rationale for developing DOR agonists is for the treatment of pain.[1] Therefore, assessing the analgesic properties of a test compound is crucial.

Quantitative Data Comparison

CompoundAnimal ModelAnalgesia AssayRoute of AdministrationED50 (mg/kg)
SNC80MouseInflammatory Paini.p.Varies
AR-M100390MouseInflammatory Paini.p.Varies

ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocol: Hot Plate Test

  • Animal Acclimation: Acclimate mice to the testing room and equipment.

  • Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency.

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At various time points after drug administration, place the mouse back on the hot plate and measure the response latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 from the dose-response curve.

Conclusion

Confirming agonist activity at the delta-opioid receptor requires a multi-assay approach, progressing from initial binding studies to functional in vitro assays and finally to in vivo models to establish a comprehensive pharmacological profile. The choice of assays will depend on the specific research question, whether it is initial hit identification, lead optimization, or detailed mechanistic studies of biased agonism. The data and protocols presented in this guide provide a framework for the systematic evaluation of novel DOR agonists.

References

A Comparative Guide to the Functional Differences Between μ- and δ-Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the activation of μ-opioid receptors (MOR) and δ-opioid receptors (DOR). Understanding these distinctions is critical for the development of novel therapeutics with improved efficacy and reduced side-effect profiles. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways.

Core Functional Differences: An Overview

The μ-opioid receptor is the primary target for most clinically used opioid analgesics, such as morphine. Its activation produces profound pain relief but is also associated with a range of undesirable side effects, including respiratory depression, constipation, euphoria, and the development of tolerance and dependence. The δ-opioid receptor, while also involved in analgesia, presents a potentially safer therapeutic target. Activation of DOR has been shown to produce analgesic and antidepressant-like effects with a reduced liability for the severe side effects associated with MOR agonists.

Quantitative Comparison of Ligand Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected ligands for both μ- and δ-opioid receptors. These values are derived from radioligand binding assays and functional assays such as GTPγS binding and cAMP inhibition. It is important to note that absolute values can vary between studies and experimental conditions.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Ligands

Ligand μ-Opioid Receptor (MOR) Ki (nM) δ-Opioid Receptor (DOR) Ki (nM) Selectivity
Agonists
DAMGO ~0.5 - 2.0 ~10 - 50 MOR selective
Morphine ~1 - 10 ~100 - 500 MOR selective
Fentanyl ~0.1 - 1.0 ~50 - 200 MOR selective
SNC80 ~50 - 200 ~0.5 - 2.0 DOR selective
DPDPE ~100 - 500 ~1 - 5 DOR selective
Antagonists
Naloxone ~1 - 5 ~20 - 100 Non-selective, higher for MOR
Naltrexone ~0.1 - 1.0 ~1 - 10 Non-selective, higher for MOR
Naltrindole (NTI) ~50 - 100 ~0.02 - 0.2 DOR selective
β-FNA ~0.33 (irreversible) ~48 MOR selective

Data compiled from multiple sources, including. Values are approximate and serve for comparative purposes.

Table 2: Comparative Functional Potency (EC50/IC50, nM) and Efficacy (Emax, %) of Selected Agonists | Ligand | Assay Type | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | |---|---|---|---| | | | EC50/IC50 (nM) | Emax (%) | EC50/IC50 (nM) | Emax (%) | | DAMGO | GTPγS Binding | ~10 - 50 | 100 | ~100 - 500 | ~60 - 80 | | | cAMP Inhibition | ~5 - 20 | 100 | ~200 - 1000 | ~50 - 70 | | Morphine | GTPγS Binding | ~20 - 100 | ~70 - 90 | >1000 | Low | | | cAMP Inhibition | ~20 - 80 | ~80 - 100 | >1000 | Low | | SNC80 | GTPγS Binding | >1000 | Low | ~10 - 50 | 100 | | | cAMP Inhibition | >1000 | Low | ~5 - 30 | 100 | Data compiled from multiple sources, including. Emax is often expressed relative to a standard full agonist (e.g., DAMGO for MOR, SNC80 for DOR).

Signaling Pathways

Both MOR and DOR are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family. Activation of these receptors leads to a cascade of intracellular events that ultimately modulate neuronal excitability. However, there are nuances in their downstream signaling, particularly concerning β-arrestin recruitment and subsequent receptor trafficking, which are thought to contribute to their different physiological profiles.

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of its associated Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release. MOR activation also leads to the recruitment of β-arrestins, which, in addition to promoting receptor desensitization and internalization, can initiate their own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx Agonist Agonist (e.g., Morphine) Agonist->MOR Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA Activates MAPK MAPK Signaling Beta_Arrestin->MAPK Activates

μ-Opioid Receptor Signaling Pathway
δ-Opioid Receptor Signaling Pathway

Similar to MOR, DOR activation leads to Gi/o protein-mediated inhibition of adenylyl cyclase and modulation of ion channels. However, the interaction with β-arrestin and subsequent receptor internalization can differ significantly depending on the activating ligand. Some δ-agonists promote robust β-arrestin recruitment and receptor internalization, while others are less effective at inducing these processes. This "biased agonism" is an area of intense research, as it may be possible to design δ-agonists that favor G protein signaling (analgesia) over β-arrestin signaling (potential side effects or tolerance development).

DOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits (Ligand-dependent) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx Agonist Agonist (e.g., SNC80) Agonist->DOR Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

δ-Opioid Receptor Signaling Pathway

Key Experimental Protocols

The following sections provide detailed methodologies for three fundamental assays used to characterize the functional differences between μ- and δ-opioid receptor activation.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Materials:

  • Cell membranes expressing the opioid receptor of interest (MOR or DOR)

  • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR)

  • Unlabeled test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Filter manifold or cell harvester

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in binding buffer.

  • In a 96-well plate, add in order: binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known saturating unlabeled ligand.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester or vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Agonist compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

  • 96-well plates

  • Filter manifold or cell harvester

Procedure:

  • Prepare serial dilutions of the agonist compounds in assay buffer.

  • In a 96-well plate, add in order: assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of the agonist.

  • Add the cell membrane preparation to each well.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) are determined using non-linear regression.

Forskolin-Stimulated cAMP Accumulation Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, an activator of adenylyl cyclase.

Materials:

  • Whole cells expressing the opioid receptor of interest

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Agonist compounds

  • Cell culture medium

  • cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay)

  • Plate reader compatible with the detection kit

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere and grow.

  • On the day of the assay, replace the culture medium with a stimulation buffer, often containing IBMX to prevent cAMP degradation.

  • Pre-treat the cells with varying concentrations of the agonist for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced is plotted against the agonist concentration. The IC50 (concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a ligand at an opioid receptor.

Experimental_Workflow start Start: Ligand of Interest receptor_prep Receptor Preparation (Cell Culture, Membrane Prep) start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki) receptor_prep->binding_assay functional_assays Functional Assays receptor_prep->functional_assays data_analysis Data Analysis and Parameter Calculation binding_assay->data_analysis gtp_assay [35S]GTPγS Binding Assay (Determine EC50, Emax) functional_assays->gtp_assay camp_assay cAMP Inhibition Assay (Determine IC50) functional_assays->camp_assay gtp_assay->data_analysis camp_assay->data_analysis comparison Compare Potency, Efficacy, and Binding Affinity data_analysis->comparison conclusion Conclusion: Functional Profile of Ligand comparison->conclusion

Typical Experimental Workflow

Conclusion

The functional distinctions between μ- and δ-opioid receptor activation are multifaceted, encompassing differences in ligand pharmacology, signaling dynamics, and physiological outcomes. While MOR remains the cornerstone of potent analgesia, its activation is intrinsically linked to significant adverse effects. In contrast, DOR presents a promising alternative, with the potential for effective analgesia and mood modulation, coupled with a more favorable side-effect profile. A thorough understanding of these differences, facilitated by the quantitative assays and detailed protocols outlined in this guide, is paramount for the rational design and development of next-generation opioid therapeutics that can effectively manage pain while minimizing the risks of addiction and other debilitating side effects.

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry Analysis of [Met⁵]-Enkephalin, Amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of neuropeptides, the accurate and precise quantification of [Met⁵]-Enkephalin, amide TFA is paramount. This endogenous opioid peptide plays a crucial role in various physiological processes, making its analysis critical in neuroscience and pharmacology. This guide provides an objective comparison of mass spectrometry-based methods with alternative analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Quantitative Performance: A Side-by-Side Comparison

The choice of an analytical method hinges on its quantitative performance. The following tables summarize key metrics for the analysis of [Met⁵]-Enkephalin, amide TFA and its close analogs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fast-Scan Cyclic Voltammetry (FSCV).

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for [Met⁵]-Enkephalin in Human Plasma

ParameterPerformance
Limit of Quantitation (LOQ)10 pg/mL[1]
Linearity RangeUp to 2000 pg/mL[1]
PrecisionGood reproducibility reported[1]
AccuracyExcellent accuracy reported[1]
SpecificityHigh

Table 2: Performance Characteristics of Commercially Available [Met⁵]-Enkephalin ELISA Kits

ParameterKit 1Kit 2
Sensitivity1.0 pg/mL[2]14 ng/mL[3]
Detection Range125.00-8000 pg/mL[4]0-500 ng/mL[3]
ReactivityHuman, other mammalianGeneral
Cross-ReactivityNo significant cross-reactivity with analogs reported[2]Not specified

Table 3: Comparison of Key Features of Analytical Techniques for [Met⁵]-Enkephalin Analysis

FeatureLC-MS/MSELISAFast-Scan Cyclic Voltammetry (FSCV)
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding and enzymatic colorimetric detectionElectrochemical oxidation of tyrosine and methionine residues[5][6]
Specificity High (based on mass and fragmentation)Can be high, but potential for cross-reactivityCan distinguish from some interferents but may be less specific than MS[7]
Sensitivity Very high (pg/mL range)High to very high (pg/mL to ng/mL range)High temporal and spatial resolution, sensitivity not explicitly defined in pg/mL[6][7]
Throughput ModerateHighLow (typically for real-time measurements in specific locations)
Matrix Effects Can be significant, requires careful sample preparationCan be present, requires validationSusceptible to interference from other electroactive species[7]
Instrumentation Cost HighLow to moderateModerate
Expertise Required HighLow to moderateHigh

Delving into the Methodology: Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for sample preparation and LC-MS/MS analysis of enkephalins.

Experimental Protocol 1: Sample Preparation of [Met⁵]-Enkephalin from Human Plasma for LC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of Methionine-Enkephalin in human plasma.[1]

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile with an internal standard).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are general parameters for the LC-MS/MS analysis of [Met⁵]-Enkephalin.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analyte.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

    • Precursor Ion: The protonated molecule [M+H]⁺ of [Met⁵]-Enkephalin, amide.

    • Product Ions: Characteristic fragment ions generated through collision-induced dissociation.

Visualizing the Process: Workflows and Pathways

Diagrams are powerful tools for understanding complex analytical workflows and molecular processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS fragmentation_pathway cluster_fragments Major Fragment Ions M_H [M+H]⁺ (Tyr-Gly-Gly-Phe-Met-NH₂) b5 b₅ (Tyr-Gly-Gly-Phe-Met) M_H->b5 Loss of NH₃ y4 y₄ (Gly-Gly-Phe-Met-NH₂) M_H->y4 Cleavage at Tyr-Gly b4 b₄ (Tyr-Gly-Gly-Phe) b5->b4 Loss of Met y1 y₁ (Met-NH₂) y4->y1 Loss of Gly-Gly-Phe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.